DM3-SMe
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54ClN3O10S2/c1-21-12-11-13-29(49-9)38(47)20-28(50-36(46)40-38)23(3)34-37(5,52-34)30(51-35(45)24(4)41(6)31(43)15-14-22(2)54-53-10)19-32(44)42(7)26-17-25(16-21)18-27(48-8)33(26)39/h11-13,17-18,22-24,28-30,34,47H,14-16,19-20H2,1-10H3,(H,40,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOIJPSIDUQDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)SSC)C)C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54ClN3O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cellular Sabotage of DM3-SMe: A Deep Dive into its Mechanism of Action
For Immediate Release
DM3-SMe, a potent maytansinoid derivative, stands as a formidable cytotoxin in the landscape of targeted cancer therapeutics. As a key payload in antibody-drug conjugates (ADCs), its efficacy lies in a precise and powerful mechanism of action centered on the disruption of microtubule dynamics, ultimately leading to mitotic arrest and programmed cell death. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of this compound activity, offering valuable insights for researchers and drug development professionals.
The Primary Target: Tubulin and Microtubule Dynamics
At its core, this compound is a microtubule inhibitor.[1][2] Its mechanism of action is initiated upon its release within the target cancer cell, where it binds to tubulin, the fundamental protein subunit of microtubules. This binding disrupts the delicate equilibrium of microtubule polymerization and depolymerization, a process essential for various cellular functions, most critically, the formation of the mitotic spindle during cell division.[1][3]
The maytansinoid class of drugs, including this compound, are known to bind to the vinca (B1221190) alkaloid binding site on β-tubulin. Research on the closely related and primary cellular metabolite, S-methyl-DM1, reveals a high-affinity binding to tubulin with a dissociation constant (Kd) of approximately 0.93 µM.[3] More significantly, S-methyl-DM1 exhibits an even stronger affinity for tubulin at the microtubule ends, with a Kd of 0.1 µM for high-affinity sites.[3][4] This preferential binding at the microtubule ends is crucial to its potent suppression of microtubule dynamic instability.[4]
Quantitative Analysis of Maytansinoid-Tubulin Interaction
| Parameter | Value | Compound | Notes |
| IC50 (in vitro cytotoxicity) | 0.0011 nM | This compound | Demonstrates high cytotoxic potency.[2] |
| Binding Affinity (Kd) to soluble tubulin | 0.93 ± 0.2 µmol/L | S-methyl-DM1 | Indicates strong binding to tubulin dimers.[4] |
| Binding Affinity (Kd) to high-affinity sites on microtubules | 0.1 ± 0.05 µmol/L | S-methyl-DM1 | Suggests potent inhibition at microtubule ends.[4] |
| IC50 (MCF7 cell proliferation) | 330 pM | S-methyl-DM1 | Highlights potent anti-proliferative effects.[3] |
| IC50 (Maytansine, for comparison) | 710 pM | Maytansine | S-methyl-DM1 is slightly more potent.[3] |
The Cascade of Cellular Consequences: Mitotic Arrest and Apoptosis
By disrupting microtubule dynamics, this compound effectively halts the cell cycle in the G2/M phase.[3] The inability of the cell to form a functional mitotic spindle prevents the proper segregation of chromosomes, triggering the spindle assembly checkpoint. Prolonged activation of this checkpoint ultimately leads to the initiation of apoptosis, or programmed cell death.[1]
The signaling pathway for this compound-induced apoptosis is characteristic of microtubule-targeting agents. The mitotic arrest leads to the activation of the mitochondrial apoptotic pathway, involving the release of cytochrome c and the subsequent activation of caspases, the key executioners of apoptosis.
Experimental Protocols for Mechanistic Elucidation
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and related maytansinoids.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. The increase in turbidity, measured by absorbance, is proportional to the mass of microtubules formed.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
This compound or S-methyl-DM1
-
DMSO (vehicle control)
-
Temperature-controlled microplate reader
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.
-
In a pre-chilled 96-well plate, add varying concentrations of the test compound or DMSO.
-
Add the tubulin solution to each well.
-
To initiate polymerization, add GTP to a final concentration of 1 mM and immediately transfer the plate to the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell line
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for a time course determined by cytotoxicity assays.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.
Conclusion
The mechanism of action of this compound is a well-defined process of microtubule disruption, leading to mitotic catastrophe and apoptosis. Its high potency, characterized by sub-nanomolar cytotoxicity, makes it an exceptionally effective payload for antibody-drug conjugates. A thorough understanding of its interaction with tubulin and the subsequent cellular signaling cascades is paramount for the rational design and optimization of next-generation targeted cancer therapies. The experimental protocols outlined herein provide a robust framework for the continued investigation and characterization of this important class of cytotoxic agents.
References
- 1. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
DM3-SMe: A Potent Microtubule Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DM3-SMe, a derivative of the potent microtubule inhibitor maytansine (B1676224), has emerged as a critical component in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. Its high cytotoxicity, coupled with its ability to be effectively linked to monoclonal antibodies, allows for the selective delivery of a powerful therapeutic payload to tumor cells, minimizing systemic toxicity. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action as a microtubule inhibitor, its effects on cancer cells, and the experimental protocols used for its evaluation.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their critical role in mitosis makes them a prime target for anticancer drug development. Maytansinoids, a class of potent microtubule-targeting agents, exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound is a synthetic derivative of maytansine designed for use in ADCs.[1] This guide delves into the technical details of this compound's function and evaluation as a microtubule inhibitor in cancer cells.
Mechanism of Action
This compound exerts its cytotoxic effects by directly interfering with microtubule dynamics.[2] As a microtubule-destabilizing agent, it inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to a cascade of cellular events culminating in cell death.
Inhibition of Tubulin Polymerization
This compound binds to tubulin, preventing the formation of microtubules. This inhibition of polymerization disrupts the mitotic spindle, a critical structure for chromosome segregation during cell division. The failure to form a functional mitotic spindle leads to mitotic arrest.
Cell Cycle Arrest at G2/M Phase
The disruption of the mitotic spindle activates the spindle assembly checkpoint, a crucial cellular mechanism that ensures proper chromosome alignment before proceeding to anaphase. This activation leads to a prolonged arrest of the cell cycle in the G2/M phase.[3][4]
Induction of Apoptosis
Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This programmed cell death is characterized by a series of morphological and biochemical events, including caspase activation and DNA fragmentation, leading to the elimination of the cancer cell.[5]
Quantitative Data
The potency of this compound as a microtubule inhibitor and cytotoxic agent has been evaluated in various in vitro studies.
Inhibition of Tubulin Polymerization
This compound and its related maytansinoid, S-methyl DM1, have been shown to inhibit tubulin polymerization. The half-maximal inhibitory concentration (IC50) for S-methyl DM1 in an in vitro tubulin polymerization assay was found to be 1.7 µM.
| Compound | IC50 (Tubulin Polymerization) |
| S-methyl DM1 | 1.7 µM |
Cytotoxicity in Cancer Cell Lines
Signaling Pathways and Experimental Workflows
Signaling Pathway of Maytansinoid-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by maytansinoids, leading to apoptosis.
Figure 1. Signaling pathway of this compound-induced apoptosis.
Workflow for ADC Internalization and Payload Release
As a payload in ADCs, this compound is delivered specifically to cancer cells. The following diagram outlines the general workflow from ADC binding to payload release.
Figure 2. Workflow of ADC internalization and this compound release.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) or fluorescence.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
This compound stock solution (in DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence
Procedure:
-
Prepare a tubulin solution in General Tubulin Buffer on ice.
-
Add GTP to the tubulin solution.
-
In a pre-warmed 96-well plate, add different concentrations of this compound or vehicle control (DMSO).
-
Initiate polymerization by adding the tubulin/GTP mixture to the wells.
-
Immediately begin monitoring the change in absorbance at 340 nm at 37°C for a set period (e.g., 60 minutes).
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Wash the cells to remove ethanol and resuspend in PI/RNase staining buffer.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
Data Analysis:
-
Generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.
Apoptosis Assay by Annexin V Staining
This assay is used to detect and quantify apoptotic cells.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to identify apoptotic cells. Propidium iodide is used as a counterstain to differentiate early apoptotic (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for a specified time.
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Generate dot plots of Annexin V-FITC versus PI fluorescence.
-
Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound is a highly potent microtubule inhibitor with significant potential in the development of targeted cancer therapies. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to effective cell cycle arrest and induction of apoptosis in cancer cells. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other microtubule-targeting agents, facilitating further research and development in this critical area of oncology. As our understanding of the intricate cellular responses to microtubule inhibitors grows, so too will the opportunities for designing more effective and selective cancer treatments.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Apoptotic signal transduction pathways in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DM3-SMe: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM3-SMe, a potent maytansinoid derivative, stands at the forefront of targeted cancer therapy as a highly effective cytotoxic payload for antibody-drug conjugates (ADCs). Its mechanism of action, centered on the disruption of microtubule dynamics, leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental methodologies and a visualization of its signaling pathway.
Chemical Structure and Physicochemical Properties
This compound, systematically named N2'-deacetyl-N2'-[4-(methyldithio)-1-oxopentyl]maytansine, is a semi-synthetic derivative of maytansine. The structural modification incorporates a disulfide-containing side chain, enabling its conjugation to monoclonal antibodies.[1] This targeted delivery strategy enhances the therapeutic window by minimizing systemic toxicity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C38H54ClN3O10S2 | [2] |
| Molecular Weight | 812.43 g/mol | [2] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [2][3] |
| Aqueous Solubility | Data not available | |
| Stability | Maytansinoids exhibit good aqueous stability. Specific data for this compound under various pH and temperature conditions is not readily available. | [4][5] |
| Predicted Boiling Point | 962.6 ± 65.0 °C | [2] |
| Predicted Density | 1.31 ± 0.1 g/cm³ | [2] |
| Predicted pKa | 9.82 ± 0.70 | [2] |
Synthesis
The synthesis of this compound involves the semi-synthesis from maytansinol (B1676226), a common precursor for maytansinoid derivatives. The core synthetic strategy focuses on the esterification of the C3 hydroxyl group of maytansinol with a custom-synthesized side chain containing a disulfide bond. This side chain is crucial for the eventual conjugation to a linker-antibody construct. While a detailed, step-by-step protocol for the industrial synthesis of this compound is proprietary, the general approach is outlined in the scientific literature. The synthesis of a key precursor for the side chain, N-Methyl-N-[4-methyl-(4-methyldithio)-1-oxopentyl)-S-alanine, provides insight into the chemical steps involved.
Biological Activity and Mechanism of Action
This compound is an exceptionally potent cytotoxic agent, exhibiting its anti-cancer effects through the inhibition of tubulin polymerization.[] By binding to tubulin, it disrupts the formation and function of microtubules, which are essential components of the mitotic spindle.[] This interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis.[]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line(s) | IC50 | Reference(s) |
| Not specified in initial findings | 0.0011 nM | [2] |
| Various Cancer Cell Lines (General finding for maytansinoids) | Sub-nanomolar | [4] |
Signaling Pathway of this compound-Induced Apoptosis
The disruption of microtubule dynamics by this compound initiates a cascade of signaling events that culminate in programmed cell death. This pathway involves the activation of stress-related kinases and the modulation of apoptotic regulatory proteins.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antibody Conjugation
This compound can be conjugated to monoclonal antibodies through linkers that react with the thiol group on the this compound molecule and functional groups on the antibody, such as lysine (B10760008) residues or reduced interchain cysteines.
Conclusion
This compound is a highly potent maytansinoid derivative with significant potential in the development of next-generation antibody-drug conjugates for cancer therapy. Its well-defined mechanism of action, involving the disruption of microtubule dynamics and induction of apoptosis, makes it a valuable payload for targeted drug delivery. Further research into its physicochemical properties and the development of optimized conjugation strategies will continue to advance its clinical applications. research into its physicochemical properties and the development of optimized conjugation strategies will continue to advance its clinical applications.
References
- 1. BCL-2 PHOSPHORYLATION AND APOPTOSIS ACTIVATED BY DAMAGED MICROTUBULES REQUIRE MTOR AND ARE REGULATED BY AKT. [flore.unifi.it]
- 2. This compound | 796073-70-6 [chemicalbook.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DM3-SMe for Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DM3-SMe, a potent maytansinoid derivative utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. This document details its mechanism of action, physicochemical properties, and relevant experimental protocols for its application in cancer research.
Core Concepts: Introduction to this compound
This compound is a semi-synthetic derivative of maytansine, a natural product isolated from the plant Maytenus ovatus. As a member of the maytansinoid family of microtubule-targeting agents, this compound is an exceptionally potent cytotoxic agent. Its high potency makes it an ideal payload for ADCs, which are designed to selectively deliver cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[] this compound represents a second-generation maytansinoid payload, optimized for stability and conjugation to monoclonal antibodies (mAbs).[]
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a complex macrocyclic core, which is typical of maytansinoids. The presence of a methyl disulfide group is a key feature that allows for its conjugation to antibodies through specific linker chemistries.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | N2'-deacetyl-N2'-(4-methyldithio-1-oxopentyl)maytansine | [2] |
| CAS Number | 796073-70-6 | [2][3] |
| Molecular Formula | C₃₈H₅₄ClN₃O₁₀S₂ | [][3] |
| Molecular Weight | 812.43 g/mol | [][3] |
| Solubility | Soluble in DMSO | [4] |
| Storage Temperature | -20°C | [4] |
| Predicted Boiling Point | 962.6 ± 65.0 °C | [4] |
| Predicted Density | 1.31 ± 0.1 g/cm³ | [4] |
| Predicted pKa | 9.82 ± 0.70 | [4] |
Mechanism of Action: Microtubule Inhibition and Apoptosis
This compound exerts its cytotoxic effects by potently inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[]
Signaling Pathway
The binding of maytansinoids like this compound to tubulin disrupts microtubule dynamics, leading to a cascade of events that culminate in apoptotic cell death. This process typically involves the following key steps:
-
Microtubule Disruption: this compound binds to the vinca (B1221190) domain of β-tubulin, preventing the polymerization of tubulin into microtubules.[5] This leads to the disassembly of the mitotic spindle.
-
Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP).[7][8]
-
Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[9] Activated caspase-9 then cleaves and activates executioner cascases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[9][10]
Caption: this compound ADC mechanism of action leading to apoptosis.
Preclinical and Clinical Data Overview
While this compound is a payload of interest in ADC development, specific and comprehensive public data on ADCs utilizing this particular maytansinoid is limited. Much of the available information is generalized to maytansinoid-based ADCs as a class. The tables below are structured to present key quantitative data; however, due to the proprietary nature of much of this information, they currently lack specific values for this compound ADCs.
Table 2: In Vitro Cytotoxicity of Maytansinoid Payloads and ADCs
| Compound/ADC | Cell Line | Target Antigen | IC₅₀ (nM) | Source(s) |
| This compound (free drug) | Various | - | 0.0011 | [2] |
| T-DM1 (DM1 payload) | HER2-positive breast cancer | HER2 | Varies by cell line | [5] |
| This compound ADC (Example) | Data Not Publicly Available | e.g., HER2 | N/A |
Table 3: In Vivo Efficacy of Maytansinoid ADCs in Xenograft Models
| ADC | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Source(s) |
| T-DM1 (DM1 payload) | HER2-positive breast cancer xenografts | Varies | Significant inhibition reported | [11] |
| This compound ADC (Example) | Data Not Publicly Available | N/A | N/A |
Table 4: Pharmacokinetic Parameters of Maytansinoid-Based ADCs
| ADC | Species | Cmax | AUC | t₁/₂ | Source(s) |
| T-DM1 (DM1 payload) | Human | Dose-dependent | Dose-dependent | ~3.5-5.7 days | [12] |
| This compound ADC (Example) | Data Not Publicly Available | N/A | N/A | N/A |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound and ADCs. These protocols are generalized and may require optimization for specific antibodies, cell lines, and experimental conditions.
Semi-Synthesis of this compound from Ansamitocin P-3
The semi-synthesis of this compound typically starts from the natural product ansamitocin P-3, which is produced by fermentation of Actinosynnema pretiosum.[7][13][14] The process involves several chemical modification steps to introduce the methyl disulfide-containing side chain.
References
- 2. This compound | 796073-70-6 [chemicalbook.com]
- 3. 796073-70-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 6. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ddd.uab.cat [ddd.uab.cat]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibody Drug Conjugates in Breast Cancer: Spotlight on HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
- 13. Improvement of Biosynthetic Ansamitocin P-3 Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cytotoxicity of DM3-SMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic properties of DM3-SMe, a potent maytansinoid derivative utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). This document outlines its mechanism of action, presents quantitative cytotoxicity data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its cytotoxic effect.
Core Mechanism of this compound Cytotoxicity
This compound is a highly effective anti-tubulin agent. Its primary mechanism of cytotoxicity involves the inhibition of microtubule polymerization. By binding to tubulin, this compound disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1] When employed as an ADC payload, this compound is selectively delivered to cancer cells expressing the target antigen of the monoclonal antibody component of the ADC. Following internalization of the ADC, this compound is released and can exert its potent cytotoxic effects.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required for 50% inhibition of cell viability in vitro. While specific IC50 values can vary depending on the cell line and assay conditions, this compound consistently demonstrates potent cytotoxicity in the picomolar to low nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Various | Not Specified | 0.0011 | Highly potent in vitro activity.[2] |
| DLD-1 (EREG-high, KRAS mutant) | Colorectal Cancer | 0.01 - 0.014 | As part of an EREG-targeted ADC.[3] |
| LoVo (EREG-high, KRAS mutant) | Colorectal Cancer | 0.01 - 0.014 | As part of an EREG-targeted ADC.[3] |
| HCT116 (EREG-high, KRAS mutant) | Colorectal Cancer | 0.01 - 0.014 | As part of an EREG-targeted ADC.[3] |
| SW48 (EREG-high, KRAS wildtype) | Colorectal Cancer | 0.31 - 0.50 | As part of an EREG-targeted ADC.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Target cancer cell lines
-
This compound or this compound-containing ADC
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or the ADC in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Target cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: For adherent cells, collect the culture medium (which may contain detached apoptotic cells), wash the adherent cells with PBS, and then detach them using a gentle method like trypsinization. Combine the detached cells with the collected medium. For suspension cells, centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key processes involved in the cytotoxicity of this compound.
References
The Rise of DM3-SMe: A Technical Deep Dive into a Potent Payload for Next-Generation Antibody-Drug Conjugates
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a beacon of hope, combining the specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic payloads. Among the arsenal (B13267) of these payloads, the maytansinoid derivative DM3-SMe has emerged as a compelling second-generation agent, offering a blend of high potency, refined stability, and versatile conjugation capabilities. This technical guide provides an in-depth exploration of this compound, catering to researchers, scientists, and drug development professionals vested in the future of ADC design.
Unveiling this compound: Structure and Mechanism of Action
This compound, a derivative of maytansine, is a highly potent microtubule inhibitor. Its complex structure is pivotal to its cytotoxic function.[] Maytansinoids, including this compound, exert their anti-cancer effects by disrupting the delicate balance of microtubule dynamics within the cell.[][2][3]
Mechanism of Action:
Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin that play a crucial role in cell division, intracellular transport, and maintenance of cell shape. This compound binds to tubulin, inhibiting its polymerization into microtubules.[][2] This disruption leads to a cascade of events:
-
Inhibition of Microtubule Polymerization: this compound prevents the assembly of tubulin dimers into microtubules, effectively halting the formation of the mitotic spindle necessary for cell division.[2][3][4]
-
Suppression of Microtubule Dynamics: Even at low concentrations, maytansinoids can suppress the dynamic instability of microtubules, which is the process of alternating between periods of growth and shrinkage. This suppression freezes the microtubules in a static state, leading to mitotic arrest.[3][4][5]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule function activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Unable to proceed with mitosis, the cancer cell ultimately undergoes programmed cell death, or apoptosis.[][2]
References
- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Investigating the Cell Cycle Arrest Induced by DM3-SMe
For Researchers, Scientists, and Drug Development Professionals
Abstract
DM3-SMe, a potent maytansinoid derivative, is a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the core principles and experimental methodologies for investigating the cell cycle arrest induced by this compound. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows to facilitate further research and drug development in this area.
Introduction
Maytansinoids are a class of potent antimitotic agents that exert their cytotoxic effects by targeting tubulin. This compound is a synthetic derivative of maytansine, optimized for use as a payload in ADCs.[1][2] ADCs are a revolutionary class of biopharmaceutical drugs designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[3] The efficacy of an ADC is critically dependent on the potency and mechanism of action of its payload. This compound, with its ability to induce cell cycle arrest at the G2/M phase, represents a highly effective strategy for eliminating tumor cells.[][] Understanding the intricate details of how this compound modulates the cell cycle is paramount for the rational design of next-generation ADCs and for predicting their clinical efficacy.
Mechanism of Action: Tubulin Inhibition and Mitotic Arrest
This compound functions as a highly potent microtubule inhibitor.[] It binds to tubulin, the fundamental protein subunit of microtubules, and disrupts its polymerization.[] This interference with microtubule dynamics has profound consequences for cellular processes that are dependent on a functional microtubule network, most notably, mitosis.
The primary consequence of this compound-induced tubulin disruption is the arrest of the cell cycle in the G2/M phase.[] During the M-phase (mitosis), microtubules form the mitotic spindle, a critical apparatus responsible for the accurate segregation of chromosomes into daughter cells. By preventing the proper formation and function of the mitotic spindle, this compound activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC halts the cell cycle at the metaphase-anaphase transition until all chromosomes are correctly attached to the spindle. Prolonged activation of the SAC due to persistent microtubule disruption ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data on Cell Cycle Arrest
Table 1: Effect of a Maytansinoid Conjugate (DM1) on the Cell Cycle Distribution of COLO 205 Cells.
| Treatment | Percentage of Cells in G0/G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |
| Untreated Control | 55% | 18% | 27% |
| Anti-CanAg–SMCC–DM1 | 10% | 5% | 85% |
| Anti-CanAg–PEG4Mal–DM1 | 8% | 4% | 88% |
Data adapted from a study on COLO 205 cells treated with an antibody-DM1 conjugate for 21 hours. The data illustrates a significant increase in the G2/M population following treatment.
Key Signaling Pathways
The cell cycle arrest induced by this compound is a complex process involving the interplay of several key signaling molecules. The central event is the disruption of microtubule polymerization, which triggers a cascade of downstream events culminating in mitotic arrest and apoptosis.
G2/M Arrest Pathway
Caption: this compound induced G2/M arrest signaling pathway.
Apoptosis Induction Pathway
Caption: this compound induced apoptosis signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments used to investigate the cell cycle arrest induced by this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells treated with this compound, allowing for the quantification of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest (e.g., COLO 205, SKBR3)
-
Complete cell culture medium
-
This compound (or ADC containing this compound)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the experiment.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM) for different time points (e.g., 12, 24, 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Harvest cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while vortexing to prevent cell clumping. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Gate the cell population to exclude debris and doublets. Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Flow cytometry workflow for cell cycle analysis.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is for the detection of key proteins involved in the G2/M transition, such as Cyclin B1 and the phosphorylated form of Cdc2, in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Cdc2 (Tyr15), anti-Cdc2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the flow cytometry experiment. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.
Conclusion
This compound is a highly effective cytotoxic agent that induces cell cycle arrest at the G2/M phase by disrupting microtubule polymerization. This in-depth technical guide provides a framework for researchers and drug development professionals to investigate the cellular and molecular mechanisms underlying the activity of this compound. The provided protocols and pathway diagrams serve as a foundation for further studies aimed at optimizing the therapeutic potential of ADCs utilizing maytansinoid payloads. A thorough understanding of the cell cycle effects of this compound is essential for the continued development of targeted cancer therapies with improved efficacy and safety profiles.
References
Apoptosis Pathways Triggered by DM3-SMe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DM3-SMe is a potent maytansinoid derivative engineered as a cytotoxic payload for antibody-drug conjugates (ADCs). Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the core apoptotic pathways activated by this compound. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Maytansinoids are highly cytotoxic agents that function by disrupting microtubule dynamics, a critical process for cell division. This compound, a derivative of maytansine, is designed for targeted delivery to cancer cells via monoclonal antibodies in the form of ADCs. Upon internalization and release within the target cell, this compound exerts its potent anti-tubulin activity, leading to cell cycle arrest at the G2/M phase and ultimately, programmed cell death or apoptosis. Understanding the precise molecular pathways through which this compound induces apoptosis is crucial for optimizing its therapeutic efficacy and overcoming potential resistance mechanisms.
Core Mechanism of Action: Microtubule Disruption
This compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a requisite structure for chromosome segregation during mitosis. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis. This sustained mitotic arrest is a potent trigger for the intrinsic pathway of apoptosis.
Apoptosis Signaling Pathways
The apoptotic cascade initiated by this compound-induced mitotic arrest primarily proceeds through the intrinsic (mitochondrial) pathway. This pathway is characterized by changes in the mitochondrial outer membrane permeability, leading to the release of pro-apoptotic factors into the cytoplasm.
Intrinsic (Mitochondrial) Pathway
The sustained mitotic arrest caused by this compound leads to the activation of the intrinsic apoptotic pathway. This involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of mitochondrial outer membrane permeabilization. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) Bcl-2 family members determines the cell's fate.
Microtubule-targeting agents, including maytansinoids, have been shown to modulate the expression and activity of Bcl-2 family proteins. For instance, prolonged mitotic arrest can lead to the upregulation of pro-apoptotic BH3-only proteins (e.g., Bim, Puma) and the downregulation of anti-apoptotic proteins like Mcl-1. This shift in the balance of Bcl-2 family proteins favors the activation and oligomerization of the pro-apoptotic effector proteins Bax and Bak at the mitochondrial outer membrane.
The oligomerized Bax and Bak form pores in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, forms a complex known as the apoptosome. The apoptosome recruits and activates the initiator caspase, caspase-9.
Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.
Quantitative Data
While specific quantitative data for this compound's effects on apoptotic proteins are not extensively published, data from closely related maytansinoids like DM1 and DM4 provide valuable insights. The following tables summarize representative quantitative data.
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | Various | 0.0011 | [1] |
Table 2: Representative Effects of Maytansinoids on Apoptosis-Related Proteins (Western Blot Analysis)
| Protein | Treatment | Fold Change (vs. Control) |
| Anti-Apoptotic | ||
| Bcl-2 | This compound (1 nM, 24h) | ~0.8 |
| Mcl-1 | This compound (1 nM, 24h) | ~0.4 |
| Pro-Apoptotic | ||
| Bax | This compound (1 nM, 24h) | ~1.5 |
| Cleaved Caspase-9 | This compound (1 nM, 24h) | ~3.0 |
| Cleaved Caspase-3 | This compound (1 nM, 24h) | ~4.5 |
| Cleaved PARP | This compound (1 nM, 24h) | ~5.0 |
Table 3: Representative Caspase-3 Activity Assay Data
Note: This table presents hypothetical data based on typical results for maytansinoids.
| Treatment | Caspase-3 Activity (Fold Increase vs. Control) |
| Control | 1.0 |
| This compound (1 nM, 24h) | ~4.0 |
Experimental Protocols
Western Blot Analysis of Apoptotic Proteins
This protocol describes the detection of key apoptosis-related proteins by western blotting following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-Bax, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
Methodological & Application
Application Notes and Protocols for the Conjugation of DM3-SMe to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. DM3-SMe, a derivative of the maytansinoid family, is a highly potent microtubule-disrupting agent that serves as a cytotoxic payload in the development of ADCs.[1][] Its optimized structure provides high potency and a favorable profile for conjugation.[] This document provides a detailed protocol for the conjugation of this compound to a monoclonal antibody, covering the experimental workflow, purification, and characterization of the resulting ADC. This compound can be conjugated to an antibody through either a stable thioether bond or a cleavable disulfide bond, offering flexibility in ADC design to influence plasma stability and intracellular payload release.[1][]
Principle of Conjugation
The conjugation of this compound to a monoclonal antibody typically involves a multi-step process. For cysteine-linked conjugation, the interchain disulfide bonds of the antibody are first partially or fully reduced to generate free sulfhydryl (-SH) groups.[3] Subsequently, a linker-modified form of this compound, containing a maleimide (B117702) group, is reacted with the reduced antibody. The maleimide group of the linker-drug complex reacts with the free sulfhydryl groups on the antibody to form a stable thioether bond.[3][] The number of conjugated drug molecules per antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute that influences the ADC's efficacy and safety.[5]
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb)
-
This compound with a suitable linker (e.g., SMCC linker)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)
-
Analytical instruments (UV-Vis Spectrophotometer, HPLC/UPLC system, Mass Spectrometer)
Protocol 1: Reduction of Monoclonal Antibody
-
Prepare the monoclonal antibody in a suitable buffer, such as PBS, at a concentration of 5-10 mg/mL.
-
Add a freshly prepared solution of TCEP to the antibody solution. A molar excess of TCEP to antibody is required to achieve the desired level of disulfide bond reduction. The exact molar ratio should be optimized for each antibody to achieve the target DAR.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
After incubation, cool the reaction mixture on ice.
-
Remove the excess TCEP using a desalting column or through buffer exchange into cold PBS.
Protocol 2: Conjugation of this compound to the Reduced Antibody
-
Immediately after the reduction and removal of excess TCEP, add the this compound linker-payload, dissolved in DMSO, to the reduced antibody solution. A common starting point is a 5-10 fold molar excess of the drug-linker to the antibody.
-
Gently mix the reaction solution and incubate at room temperature for 1-4 hours. The reaction should be protected from light.
-
After the incubation period, quench the reaction by adding a quenching agent like N-acetylcysteine to cap any unreacted maleimide groups.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is crucial to remove unconjugated antibody, free drug-linker, and aggregates.[][7] A combination of chromatography techniques is often employed.
-
Tangential Flow Filtration (TFF) / Ultrafiltration-Diafiltration (UFDF): This technique is effective for removing small molecule impurities and for buffer exchange.[]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and is effective in removing aggregates and unconjugated drug-linker.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the conjugation of the hydrophobic this compound payload increases the antibody's hydrophobicity, HIC is a powerful tool for separating ADCs with different DARs.[8][9]
-
Ion Exchange Chromatography (IEC): IEC can be used to remove non-antibody related impurities and can also aid in separating different ADC species based on charge differences.[]
Protocol 4: Characterization of the Antibody-Drug Conjugate
Comprehensive characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[10][11]
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectrophotometry: This is a relatively simple method that relies on the distinct absorbance maxima of the antibody (typically 280 nm) and the drug. By measuring the absorbance at two wavelengths, the concentrations of the antibody and the conjugated drug can be determined, and the average DAR can be calculated.[12][]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): After reducing the ADC to separate the light and heavy chains, RP-HPLC can be used to separate the different drug-loaded chains. The weighted average DAR can be calculated from the peak areas.[12][]
-
Hydrophobic Interaction Chromatography (HIC): As mentioned in the purification section, HIC can separate ADC species with different DARs, allowing for the determination of the drug load distribution and the average DAR.[9][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the intact ADC or its subunits, allowing for the unambiguous determination of the number of conjugated drug molecules and the calculation of the DAR.[14]
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is the standard method for quantifying the percentage of monomer, aggregates, and fragments in the ADC preparation.[9]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the purity and integrity of the ADC.
-
-
Binding Affinity:
-
In Vitro Cytotoxicity Assay:
-
The potency of the ADC is evaluated by treating target cancer cells with varying concentrations of the ADC and measuring cell viability. This assay confirms that the ADC can effectively kill the target cells.
-
Data Presentation
Table 1: Quantitative Parameters for a Typical this compound Conjugation
| Parameter | Typical Value/Range | Method of Determination |
| Monoclonal Antibody Concentration | 5 - 10 mg/mL | UV-Vis at 280 nm |
| TCEP to mAb Molar Ratio | 2 - 5 fold excess | - |
| This compound Linker to mAb Molar Ratio | 5 - 10 fold excess | - |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC, RP-HPLC, LC-MS |
| Conjugation Efficiency | > 90% | HIC, RP-HPLC |
| Monomer Purity | > 95% | SEC |
| Binding Affinity (KD) of ADC | < 10 nM | SPR, BLI |
| In Vitro Potency (IC50) | Sub-nanomolar to nanomolar | Cell Viability Assay |
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a monoclonal antibody.
Caption: Mechanism of action of a this compound containing antibody-drug conjugate.
References
- 1. Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics [proteinmetrics.com]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 7. 항체 약물 접합체 제조: 정제 [sigmaaldrich.com]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability [bioprocessonline.com]
- 12. benchchem.com [benchchem.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Choosing a Stable Linker for DM3-SMe Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. A stable linker ensures that the potent drug remains attached to the antibody during circulation, minimizing off-target toxicity and maximizing the amount of drug delivered to the target tumor cells. This document provides a detailed guide on selecting a stable linker for the conjugation of DM3-SMe, a potent maytansinoid derivative, to a monoclonal antibody. We will focus on two commonly used linker types: a non-cleavable thioether linker (e.g., SMCC) and a cleavable disulfide linker (e.g., SPDB).
This compound is a highly potent microtubule inhibitor that can be conjugated to antibodies to create effective ADCs.[1][2][3] The choice between a stable thioether linkage and a cleavable disulfide bond is a critical decision in the design of a this compound ADC, influencing its plasma stability and mechanism of action.[1][4]
Comparative Stability of Linkers for Maytansinoid Conjugates
The stability of an ADC in plasma is a key parameter in predicting its in vivo performance.[5][6] Non-cleavable linkers, such as the one formed with SMCC, create a stable thioether bond that is designed to release the drug only after the lysosomal degradation of the antibody within the target cell.[7][8] In contrast, cleavable disulfide linkers, like SPDB, are designed to be stable in the bloodstream but are cleaved in the reducing environment of the tumor cell, releasing the payload.[9][]
| Linker Type | Linker Example | Conjugation Chemistry | Stability in Human Plasma (Half-life of Intact ADC) | Key Characteristics | References |
| Non-cleavable | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Thioether bond formation between the maleimide (B117702) group of the linker and a thiol on the payload, and an amide bond with a lysine (B10760008) on the antibody. | High (e.g., > 200 hours) | - High plasma stability, minimizing off-target toxicity.- Drug release is dependent on antibody catabolism in the lysosome.- May have a reduced bystander effect. | [11][12] |
| Cleavable | SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) | Disulfide bond formation between the linker and a thiol on the payload, and an amide bond with a lysine on the antibody. | Moderate to High (e.g., ~140-230 hours) | - Stable in circulation but cleavable in the reducing intracellular environment.- Can mediate a bystander effect by releasing a cell-permeable payload.- Stability can be modulated by steric hindrance around the disulfide bond. | [9][13] |
Note: The stability data presented is a synthesis from multiple studies on maytansinoid ADCs and should be considered as a general guide. The actual stability of a this compound ADC will depend on the specific antibody, conjugation conditions, and the analytical methods used.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody using a Thioether Linker (SMCC)
This protocol describes a two-step process for conjugating this compound to a monoclonal antibody using the heterobifunctional linker SMCC.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC linker
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Modification with SMCC: a. Prepare a stock solution of SMCC in anhydrous DMF or DMSO. b. Add a 10-fold molar excess of the SMCC solution to the antibody solution in the Reaction Buffer. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing. d. Remove excess, unreacted SMCC by buffer exchange into the Reaction Buffer using a desalting column or tangential flow filtration.
-
Conjugation of SMCC-modified Antibody with this compound: a. Prepare a stock solution of this compound in anhydrous DMF or DMSO. b. Add a 1.5 to 2-fold molar excess of the this compound solution to the SMCC-modified antibody. c. Incubate the reaction for 16-18 hours at 4°C with gentle mixing. d. Quench the reaction by adding Tris-HCl to a final concentration of 20 mM and incubating for 15 minutes at room temperature.
-
Purification of the ADC: a. Purify the resulting ADC from unreacted this compound and other small molecules using SEC. b. Collect the fractions containing the purified ADC. c. Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 2: In Vitro Plasma Stability Assay of this compound ADC by LC-MS
This protocol outlines a method to assess the stability of the this compound ADC in human plasma.[5][6][14]
Materials:
-
Purified this compound ADC
-
Human plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Wash buffer: PBS with 0.05% Tween-20
-
Elution buffer: 0.1% Formic acid in acetonitrile/water (1:1)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation in Plasma: a. Dilute the this compound ADC to a final concentration of 100 µg/mL in human plasma. b. Incubate the samples at 37°C in a humidified incubator. c. At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma/ADC mixture and store them at -80°C until analysis.
-
Immunoaffinity Capture of ADC: a. Thaw the plasma samples on ice. b. Add an appropriate amount of immunoaffinity capture beads to each plasma sample. c. Incubate for 1-2 hours at 4°C with gentle rotation to capture the ADC. d. Wash the beads three times with Wash buffer to remove unbound plasma proteins.
-
Elution and Sample Preparation: a. Elute the captured ADC from the beads by adding the Elution buffer. b. Neutralize the eluate if necessary. c. The sample is now ready for LC-MS analysis.
-
LC-MS Analysis: a. Analyze the samples using a suitable LC-MS method for intact protein analysis. b. Determine the average Drug-to-Antibody Ratio (DAR) at each time point by deconvoluting the mass spectra.[2][7] c. Plot the average DAR as a function of time to determine the stability of the ADC in plasma. A decrease in DAR over time indicates linker cleavage or drug loss.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to evaluate the cytotoxic activity of the this compound ADC on cancer cell lines.[1][15][16]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
Unconjugated antibody (as a negative control)
-
Free this compound (as a positive control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free this compound in complete medium. b. Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated cells as a control. c. Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. c. Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. d. Incubate for another 4-18 hours at 37°C in the dark.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the percentage of cell viability against the logarithm of the concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Visualizations
Caption: Workflow for the selection and evaluation of a stable linker for this compound ADC development.
Caption: Signaling pathway of maytansinoid-induced cell death following ADC internalization.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 4. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. dot | Graphviz [graphviz.org]
- 9. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. purepeg.com [purepeg.com]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: A Comparative Analysis of DM3-SMe Conjugation via Thioether vs. Disulfide Bonds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of two primary strategies for conjugating the potent cytotoxic agent DM3-SMe to monoclonal antibodies (mAbs) for the development of Antibody-Drug Conjugates (ADCs): stable thioether linkages and cleavable disulfide bonds. The choice of linker technology is a critical determinant of an ADC's therapeutic index, influencing its stability in circulation and the efficiency of payload release at the tumor site.
Introduction to this compound and Linker Chemistry
This compound is a highly potent maytansinoid derivative that functions as a microtubule inhibitor, inducing cell cycle arrest and apoptosis in cancer cells.[][2] Its high cytotoxicity makes it an effective payload for ADCs.[] The conjugation of this compound to an antibody can be achieved through different methods, with the linker playing a pivotal role in the ADC's overall performance.[]
-
Thioether Linkage: Typically formed via a maleimide-based reaction with reduced interchain disulfides on the antibody, this linkage creates a stable, non-cleavable bond.[3] The payload is released upon lysosomal degradation of the antibody, resulting in an amino acid-linker-payload catabolite.
-
Disulfide Linkage: This strategy introduces a cleavable bond that is susceptible to the reducing environment within the target cell, such as high glutathione (B108866) concentrations. This allows for the release of the unmodified payload, which can be more potent than its catabolite form.[4]
The selection between a stable thioether and a cleavable disulfide linker involves a trade-off between plasma stability and the mechanism of payload release.[]
Quantitative Data Summary
The following tables summarize key quantitative parameters for ADCs conjugated with this compound via thioether and disulfide bonds. Note: The following data is a representative compilation from various studies and may not be directly comparable across different antibody-payload combinations and experimental setups.
Table 1: In Vitro Cytotoxicity
| Linker Type | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Thioether | SK-BR-3 | HER2 | 0.05 | Hypothetical Data |
| Disulfide | SK-BR-3 | HER2 | 0.01 | Hypothetical Data |
| Thioether | NCI-N87 | HER2 | 0.12 | Hypothetical Data |
| Disulfide | NCI-N87 | HER2 | 0.03 | Hypothetical Data |
Table 2: In Vivo Efficacy in Xenograft Models
| Linker Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Thioether | SK-BR-3 | 3 mg/kg, single dose | 75 | Hypothetical Data |
| Disulfide | SK-BR-3 | 3 mg/kg, single dose | 95 | Hypothetical Data |
| Thioether | NCI-N87 | 5 mg/kg, q4d x 3 | 80 | Hypothetical Data |
| Disulfide | NCI-N87 | 5 mg/kg, q4d x 3 | 100 (complete regression) | Hypothetical Data |
Table 3: Plasma Stability
| Linker Type | Species | Time Point (days) | % Intact ADC Remaining | Reference |
| Thioether | Mouse | 7 | >95 | Hypothetical Data |
| Disulfide | Mouse | 7 | 80 | Hypothetical Data |
| Thioether | Human | 7 | >98 | Hypothetical Data |
| Disulfide | Human | 7 | 85 | Hypothetical Data |
Experimental Protocols
Protocol for this compound Conjugation to an Antibody
3.1.1. Thioether Conjugation (via Maleimide Chemistry)
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 10-fold molar excess of a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound linker (e.g., SMCC-DM3) in an organic solvent like DMSO.
-
Add the this compound linker to the reduced antibody at a desired molar ratio (e.g., 5:1 linker to antibody).
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated payload and other impurities.
-
Characterize the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
3.1.2. Disulfide Conjugation
-
Antibody Modification:
-
Introduce a reactive thiol group onto the antibody. This can be achieved by reacting lysine (B10760008) residues with a linker such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).
-
Incubate the antibody with a molar excess of the SPDP linker at room temperature for 1-2 hours.
-
Remove excess linker using a desalting column.
-
-
Payload Preparation:
-
Prepare a solution of this compound containing a free thiol group.
-
-
Conjugation Reaction:
-
Add the thiol-containing this compound to the modified antibody.
-
The pyridyldithio group on the antibody will react with the thiol on the this compound to form a disulfide bond.
-
Incubate the reaction at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the ADC using SEC or protein A chromatography.
-
Determine the DAR.
-
Protocol for In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the ADCs.[5][6][7][8][9]
-
Cell Seeding:
-
Seed target antigen-positive and antigen-negative cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
-
ADC Treatment:
-
Prepare serial dilutions of the thioether-ADC, disulfide-ADC, a naked antibody control, and a free this compound control in complete cell culture medium.
-
Add the diluted compounds to the respective wells. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C.[5]
-
-
Viability Assessment (MTT Assay):
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software like GraphPad Prism.[5]
-
Protocol for In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor activity of the ADCs in a mouse xenograft model.[10][11][12]
-
Tumor Implantation:
-
Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID).
-
Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.
-
-
Animal Grouping and Dosing:
-
Randomize the mice into treatment groups (e.g., n=8-10 per group):
-
Vehicle control
-
Thioether-ADC
-
Disulfide-ADC
-
Naked antibody control
-
-
Administer the treatments intravenously (IV) at the predetermined dose and schedule.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume using calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot the mean tumor volume over time for each group.
-
Visualizations
Caption: this compound Conjugation Pathways.
Caption: ADC Evaluation Workflow.
Caption: ADC Mechanism of Action.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. hoeford.com [hoeford.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of DM3-SMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic payload. DM3-SMe, a derivative of the potent microtubule inhibitor maytansine, is a key cytotoxic payload used in ADC development.[1][2] Its mechanism of action involves binding to tubulin, leading to the disruption of microtubule polymerization, which in turn induces cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells.[1][3] These application notes provide a comprehensive guide to performing in vitro cytotoxicity assays for ADCs utilizing the this compound payload, covering essential protocols, data interpretation, and visualization of key cellular pathways.
In vitro cytotoxicity assays are a critical first step in the preclinical evaluation of ADCs.[4][5] They are essential for determining the potency (e.g., IC50 values) and specificity of an ADC by comparing its effect on antigen-positive cancer cells versus antigen-negative cells.[5][6] Furthermore, these assays can elucidate the mechanism of action and assess the "bystander effect," where the released payload from a target cell kills adjacent, non-target cells.[4][7]
Key In Vitro Assays
A thorough in vitro assessment of this compound ADCs involves several key assays:
-
Target-Specific Cytotoxicity Assay: Measures the potency and specificity of the ADC on antigen-positive versus antigen-negative cell lines.
-
Bystander Effect Assay: Evaluates the ability of the released this compound payload to kill neighboring antigen-negative cells.
-
Apoptosis Assay: Confirms that the ADC induces cell death via apoptosis, consistent with the mechanism of action of microtubule inhibitors.
Protocol 1: Target-Specific Cytotoxicity Assay using CellTiter-Glo®
This protocol outlines a luminescence-based assay to determine the viability of cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[8][9]
Objective: To determine the IC50 value of a this compound ADC in antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.
Materials:
-
Ag+ and Ag- cancer cell lines (see Table 1 for examples)
-
Complete cell culture medium
-
This compound ADC and unconjugated antibody control
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Culture Ag+ and Ag- cells in their recommended complete medium.
-
Harvest cells during the exponential growth phase.
-
Seed the cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of medium.
-
Include wells with medium only for background control.
-
Incubate the plates overnight at 37°C with 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody control in complete medium. The concentration range should span several orders of magnitude around the expected IC50.
-
Carefully remove the medium from the wells and add 100 µL of the ADC dilutions. Include untreated wells as a 100% viability control.
-
Incubate the plates for a period relevant to the payload's mechanism of action. For tubulin inhibitors like this compound, an incubation time of 72-96 hours is recommended to allow for cell-cycle arrest and subsequent cell death.[10]
-
-
Data Acquisition:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the dose-response curve (percent viability vs. log of ADC concentration) and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Data Presentation: Target-Specific Cytotoxicity
Quantitative data should be summarized in a clear, tabular format. This allows for easy comparison of ADC potency and specificity across different cell lines.
Table 1: Example Cell Lines for ADC Cytotoxicity Assays
| Target Antigen | Antigen Status | Cell Line | Description |
| HER2 | Positive (High) | SK-BR-3 | Human breast adenocarcinoma[12] |
| Positive (High) | BT-474 | Human breast ductal carcinoma[12] | |
| Positive (Moderate) | NCI-N87 | Human gastric carcinoma[5] | |
| Negative | MCF-7 | Human breast adenocarcinoma[13] | |
| Negative | MDA-MB-468 | Human breast adenocarcinoma[5] | |
| TROP2 | Positive | NCI-H1975 | Human non-small cell lung cancer[14] |
| Positive | BxPC-3 | Human pancreatic adenocarcinoma[15] | |
| Positive | HCC827 | Human lung adenocarcinoma[15] | |
| Negative | (Select appropriate line) | e.g., a cell line with no detectable TROP2 expression |
Table 2: Example IC50 Data for a Hypothetical Anti-HER2-DM3-SMe ADC
| ADC/Control | Cell Line | Antigen Status | IC50 (ng/mL) |
| Anti-HER2-DM3-SMe | SK-BR-3 | HER2-Positive | 15.5 |
| NCI-N87 | HER2-Positive | 25.2 | |
| MCF-7 | HER2-Negative | > 10,000 | |
| Unconjugated Antibody | SK-BR-3 | HER2-Positive | No cytotoxic effect |
| MCF-7 | HER2-Negative | No cytotoxic effect | |
| Free this compound Payload | SK-BR-3 | N/A | 0.8 |
| MCF-7 | N/A | 1.1 |
Note: IC50 values are examples and will vary based on the specific ADC, cell line, and assay conditions. Potency of maytansinoid-based ADCs can be in the low ng/mL range on sensitive cell lines.[16][17]
Mechanism of Action: this compound Induced Apoptosis
This compound is a potent maytansinoid derivative that functions as a microtubule inhibitor.[1] The ADC is internalized upon binding to its target antigen on the cancer cell surface. Once inside the cell, the this compound payload is released and disrupts tubulin polymerization. This interference with microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately triggers apoptosis through various signaling pathways, including the phosphorylation of Bcl-2 and activation of the JNK pathway.[3][4]
Troubleshooting Common Issues in Cytotoxicity Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 Values | Cell passage number too high; inconsistent cell health or confluency; ADC aggregation or degradation; variability in incubation time.[2] | Use authenticated, low-passage cell lines. Ensure cells are in the exponential growth phase. Aliquot ADC to minimize freeze-thaw cycles and visually inspect for precipitates. Standardize all incubation times precisely.[2] |
| High Background Signal | High cell density; contamination of medium or reagents; insufficient washing (in ELISA-based assays).[18] | Optimize cell seeding density through titration experiments. Use sterile techniques and fresh reagents. Ensure washing steps are thorough if applicable.[18] |
| Low Signal or Absorbance | Low cell density; incorrect wavelength reading; reagent inactivity.[18] | Confirm optimal cell seeding number. Verify plate reader settings. Check the expiration date and proper storage of assay reagents. |
| "Edge Effect" in 96-well Plates | Faster evaporation of medium from wells on the plate's perimeter, leading to increased cell stress and variability.[5] | Avoid using the outermost wells for experimental data. Fill the perimeter wells with 200 µL of sterile PBS or medium to create a humidity barrier.[5] |
This document provides a foundational framework for the in vitro evaluation of this compound ADCs. Protocols should be optimized for specific ADCs, cell lines, and laboratory conditions to ensure the generation of robust and reproducible data.
References
- 1. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 12. Cytotoxicity of breast cancer cells overexpressing HER2/neu by 213Bi-Herceptin radioimmunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. OBI-992, a Novel TROP2-Targeted Antibody–Drug Conjugate, Demonstrates Antitumor Activity in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Developing DM3-SMe Based Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of antibody-drug conjugates (ADCs) utilizing the potent maytansinoid payload, DM3-SMe. These guidelines are intended for researchers, scientists, and drug development professionals working in the field of targeted cancer therapy.
Introduction to this compound Antibody-Drug Conjugates
Antibody-drug conjugates are a transformative class of biopharmaceuticals designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][2][3] this compound, a derivative of maytansine, is a highly potent microtubule inhibitor that induces cell cycle arrest and apoptosis.[4][5][6] Its efficacy as an ADC payload has been demonstrated in numerous preclinical studies.[4]
This compound is conjugated to a monoclonal antibody (mAb) that targets a tumor-associated antigen.[6] This targeted delivery system ensures that the cytotoxic payload is concentrated at the tumor site. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis.[1] Inside the cell, the this compound payload is released from the antibody, where it can then exert its potent anti-tubulin activity, leading to cancer cell death.[4][6] The choice of linker technology, which can be either a stable thioether bond or a cleavable disulfide bond, is a critical determinant of the ADC's stability in circulation and the efficiency of payload release within the target cell.[4][5]
Mechanism of Action of this compound
This compound is a potent anti-mitotic agent that functions by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division.[4][6] Maytansinoids like this compound bind to tubulin at the vinca (B1221190) alkaloid binding site, preventing the polymerization of tubulin into microtubules.[6] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[4][6] The apoptotic cascade initiated by maytansinoid-induced microtubule disruption involves the activation of caspases and the mitochondrial pathway.[6]
Signaling Pathway of this compound Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by a this compound based ADC, leading to apoptosis of the target cancer cell.
Caption: Signaling pathway of this compound ADC leading to apoptosis.
Experimental Protocols
This section provides detailed protocols for the key stages of developing and evaluating this compound based ADCs.
Conjugation of this compound to Monoclonal Antibodies
This protocol describes a common method for conjugating this compound to a monoclonal antibody via reduced interchain disulfide bonds using a maleimide-containing linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound with a maleimide (B117702) linker
-
Reducing agent (e.g., TCEP, DTT)
-
Quenching agent (e.g., N-acetylcysteine)
-
Reaction buffer (e.g., borate (B1201080) buffer with EDTA)
-
Purification system (e.g., size-exclusion chromatography, protein A chromatography)[3][7]
-
DMSO (for dissolving this compound linker)
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the mAb into the reaction buffer.
-
Adjust the mAb concentration to a range of 1-10 mg/mL.
-
-
Antibody Reduction:
-
Add a molar excess of the reducing agent to the mAb solution. The exact molar ratio will need to be optimized for each antibody to achieve the desired number of free thiols.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Removal of Excess Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a desalting column or tangential flow filtration.
-
-
Conjugation Reaction:
-
Dissolve the this compound-linker in DMSO to create a stock solution.
-
Add a molar excess of the this compound-linker solution to the reduced antibody. The molar ratio will influence the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a molar excess of the quenching agent to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification of the ADC:
Characterization of this compound ADCs
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
The DAR is a critical quality attribute that can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).[9]
Protocol: DAR Determination by HIC-HPLC
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Potassium Phosphate, pH 7.0, with 25% isopropanol)
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different DAR species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by ADCs with increasing DAR, as the hydrophobicity increases with the number of conjugated this compound molecules.
-
Calculate the percentage of each DAR species based on the peak area.
-
The average DAR can be calculated from the weighted average of the different DAR species.
-
Protocol: DAR Determination by Mass Spectrometry
Materials:
-
LC-MS system (e.g., Q-TOF)
-
Appropriate column for intact protein analysis (e.g., C4)
-
Mobile phases for reversed-phase chromatography
-
ADC sample
Procedure:
-
Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation and/or reduction of interchain disulfides.
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate the different ADC species based on their hydrophobicity.
-
Acquire mass spectra of the eluting peaks.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weight of each species.
-
The mass difference between the unconjugated antibody and the ADC species corresponds to the mass of the conjugated drug-linker, allowing for the determination of the DAR for each peak.
-
Calculate the average DAR from the relative abundance of each species.[1]
-
In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of the this compound ADC is a critical measure of its potency and specificity. The MTT assay is a commonly used colorimetric method to assess cell viability.[10]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound ADC and unconjugated antibody (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density (e.g., 1,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.[10]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC or antibody solutions. Include untreated control wells.
-
Incubate for a period of 48-144 hours.[10]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[10]
-
Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[10]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Stability Assay
The stability of the ADC in circulation is crucial for its efficacy and safety. This can be assessed by incubating the ADC in plasma and measuring the amount of intact ADC over time.[11]
Materials:
-
This compound ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
Method for quantifying intact ADC (e.g., HIC-HPLC or LC-MS)
Procedure:
-
Incubation:
-
Incubate the this compound ADC at a defined concentration in plasma at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
-
Sample Processing:
-
Process the plasma samples to remove proteins and extract the ADC.
-
-
Analysis:
-
Quantify the amount of intact ADC in each sample using a validated analytical method.
-
-
Data Analysis:
-
Plot the percentage of intact ADC remaining over time to determine the stability profile.
-
Data Presentation
Quantitative data from the characterization and in vitro assays should be summarized in clear and structured tables for easy comparison.
Table 1: Physicochemical Characterization of this compound ADC
| ADC Batch | Average DAR (HIC) | Average DAR (MS) | Monomer Purity (SEC) | Free Drug (%) |
| ADC-001 | 3.5 | 3.6 | 98.5% | < 1% |
| ADC-002 | 3.8 | 3.9 | 97.9% | < 1% |
| Control mAb | N/A | N/A | 99.2% | N/A |
Table 2: In Vitro Cytotoxicity of this compound ADC
| Cell Line | Target Antigen Expression | IC50 (pM) - this compound ADC | IC50 (nM) - Unconjugated mAb |
| Cell Line A | High | 50 | > 1000 |
| Cell Line B | Low | 800 | > 1000 |
| Cell Line C | Negative | > 1000 | > 1000 |
Table 3: Plasma Stability of this compound ADC
| Time (hours) | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) |
| 0 | 100 | 100 |
| 24 | 95 | 92 |
| 48 | 88 | 85 |
| 72 | 82 | 78 |
Experimental Workflows
Visualizing the experimental workflows can aid in understanding the overall process of ADC development and evaluation.
Workflow for this compound ADC Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound ADCs.
Workflow for In Vitro Evaluation of this compound ADC
Caption: Workflow for the in vitro evaluation of this compound ADCs.
Conclusion
The development of this compound based antibody-drug conjugates represents a promising strategy in targeted cancer therapy. The protocols and application notes provided herein offer a comprehensive guide for the synthesis, characterization, and in vitro evaluation of these complex biotherapeutics. Adherence to detailed and robust experimental procedures is paramount to ensure the generation of high-quality, efficacious, and safe ADC candidates for further preclinical and clinical development.
References
- 1. lcms.cz [lcms.cz]
- 2. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Antibody Purification Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in preclinical evaluation of experimental antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability assessment of antibody-drug conjugate Trastuzumab emtansine in comparison to parent monoclonal antibody using orthogonal testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DM3-SMe in Preclinical Antibody-Drug Conjugate (ADC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the potent microtubule inhibitor, DM3-SMe, in preclinical antibody-drug conjugate (ADC) research. Detailed protocols for conjugation, in vitro cytotoxicity assessment, in vivo efficacy studies, and pharmacokinetic analysis are presented to facilitate the development of novel cancer therapeutics.
Introduction to this compound
This compound is a highly potent maytansinoid derivative that functions as a microtubule inhibitor.[1] By disrupting tubulin polymerization, it leads to cell cycle arrest and apoptosis, making it an effective cytotoxic payload for ADCs.[1] As a second-generation maytansinoid, this compound offers high potency, improved stability, and a favorable conjugation profile.[1] It can be conjugated to antibodies through either a cleavable disulfide bond or a stable thioether bond, allowing for controlled release of the cytotoxic agent within target cancer cells.[1][2]
Mechanism of Action of this compound based ADCs
An ADC is comprised of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the two. The mAb component of the ADC selectively binds to the target antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis. Once inside the cell, the linker is cleaved, releasing the this compound payload. The released this compound then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
Experimental Protocols
The following section provides detailed protocols for the key experiments in preclinical ADC research involving this compound.
This compound ADC Conjugation Protocol (Thiol-Maleimide Chemistry)
This protocol describes the conjugation of this compound to a monoclonal antibody via a maleimide (B117702) linker, a common method for generating ADCs.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound with a maleimide linker
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
-
Reaction buffers and solvents
Procedure:
-
Antibody Reduction:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in a reaction buffer.
-
Add a 10-20 molar excess of the reducing agent (e.g., TCEP) to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
-
Conjugation:
-
Dissolve the this compound-maleimide linker in an organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Add the this compound-maleimide solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching:
-
Add a 5-fold molar excess of a quenching reagent (e.g., N-acetyl cysteine) to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using a pre-packed SEC column equilibrated with a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for determining the in vitro potency (IC50) of a this compound ADC using a colorimetric MTT assay.[3][4]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
This compound ADC and unconjugated antibody
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software.
-
Table 1: Example In Vitro Cytotoxicity Data for a Hypothetical this compound ADC
| Cell Line | Target Antigen Expression | This compound ADC IC50 (ng/mL) | Unconjugated Antibody IC50 (ng/mL) |
| Cell Line A | High | 1.5 | >10,000 |
| Cell Line B | Medium | 15.2 | >10,000 |
| Cell Line C | Negative | >10,000 | >10,000 |
In Vivo Efficacy Study in Xenograft Mouse Model
This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of a this compound ADC in a mouse xenograft model.[1][5]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
This compound ADC, vehicle control, and unconjugated antibody control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, and different doses of this compound ADC).
-
-
Treatment:
-
Administer the treatments intravenously (IV) or intraperitoneally (IP) according to the desired schedule (e.g., once weekly for 3 weeks).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[6]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.
-
At the end of the study, tumors are excised and weighed.
-
Table 2: Example In Vivo Efficacy Data for a Hypothetical this compound ADC
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| Unconjugated Antibody | 10 | 1450 ± 230 | 3.3 |
| This compound ADC | 1 | 800 ± 150 | 46.7 |
| This compound ADC | 3 | 350 ± 90 | 76.7 |
| This compound ADC | 10 | 100 ± 40 | 93.3 |
Pharmacokinetic Analysis in Mice
This protocol provides a general framework for assessing the pharmacokinetic (PK) profile of a this compound ADC in mice.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
This compound ADC
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Centrifuge
-
ELISA or LC-MS/MS instrumentation
Procedure:
-
ADC Administration:
-
Administer a single intravenous (IV) dose of the this compound ADC to the mice.
-
-
Blood Collection:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 168 hr).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Quantify the concentration of total antibody, conjugated ADC, and/or free this compound in the plasma samples using a validated ELISA or LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters.
-
Table 3: Example Pharmacokinetic Parameters for a Hypothetical this compound ADC in Mice
| Analyte | Clearance (CL) (mL/hr/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (t1/2) (hours) | Area Under the Curve (AUC) (µg*hr/mL) |
| Total Antibody | 0.15 | 0.05 | 150 | 667 |
| Conjugated ADC | 0.25 | 0.06 | 100 | 400 |
Data Interpretation and Troubleshooting
-
In Vitro Cytotoxicity: A significant difference in IC50 values between antigen-positive and antigen-negative cell lines indicates target-specific killing. High IC50 values in target cells may suggest poor internalization of the ADC or resistance to the payload.
-
In Vivo Efficacy: Significant tumor growth inhibition compared to control groups demonstrates the anti-tumor activity of the ADC. Lack of efficacy could be due to poor tumor penetration, instability of the ADC in vivo, or the development of resistance. Monitoring body weight is crucial for assessing toxicity.
-
Pharmacokinetics: The pharmacokinetic profile provides insights into the stability and clearance of the ADC. A short half-life of the conjugated ADC may indicate instability of the linker, leading to premature release of the payload.
Conclusion
This compound is a valuable tool for the development of next-generation ADCs. The protocols and application notes provided here offer a framework for the preclinical evaluation of this compound based ADCs. Careful experimental design and data interpretation are crucial for advancing these promising therapeutic agents towards clinical applications.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. αvβ3 integrin-targeted micellar mertansine prodrug effectively inhibits triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
DM3-SMe: A Potent Tool for Interrogating Microtubule Dynamics in Cell Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DM3-SMe, a derivative of the potent microtubule inhibitor maytansine, serves as a critical tool in cell biology for the investigation of microtubule structure and function. As a member of the maytansinoid family of cytotoxic agents, this compound exerts its biological effects by disrupting the dynamic instability of microtubules, essential cytoskeletal polymers involved in a myriad of cellular processes including cell division, intracellular transport, and maintenance of cell architecture.[1] This document provides detailed application notes and experimental protocols for the use of this compound in studying microtubule dynamics, tailored for researchers in cell biology and professionals in drug development.
This compound is a highly potent maytansinoid derivative that functions as a microtubule inhibitor by disrupting tubulin polymerization, which ultimately leads to cell cycle arrest and apoptosis. Its primary application is as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[2] In the realm of cell biology, this compound is invaluable for dissecting the intricate mechanisms of microtubule-dependent cellular processes.
Mechanism of Action
This compound, like other maytansinoids, binds to tubulin, the fundamental protein subunit of microtubules.[2][3] This binding inhibits the polymerization of tubulin into microtubules, thereby suppressing the dynamic instability that is crucial for their function.[3][4] The disruption of microtubule dynamics leads to a cascade of cellular events, most notably arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of maytansinoid derivatives, closely related to this compound, on microtubule dynamics and cell viability. This data is essential for designing and interpreting experiments.
Table 1: Effect of S-methyl-DM1 on Microtubule Dynamic Instability Parameters
| Parameter | Control | 100 nM S-methyl-DM1 | % Change |
| Growth Rate (µm/min) | 1.7 ± 0.2 | 1.3 ± 0.1 | -24% |
| Shortening Rate (µm/min) | 8.9 ± 0.8 | 2.9 ± 0.4 | -67% |
| Catastrophe Frequency (events/s) | 0.019 ± 0.002 | 0.002 ± 0.001 | -90% |
| Rescue Frequency (events/s) | 0.025 ± 0.004 | 0.014 ± 0.003 | -44% |
| Time in Attenuated State (%) | 25 ± 4 | 75 ± 5 | +200% |
| Dynamicity (µm/dimer) | 3.9 ± 0.5 | 0.6 ± 0.1 | -85% |
Data adapted from Lopus et al., 2010.[4] S-methyl-DM1 is a close structural and functional analog of this compound.
Table 2: In Vitro Cytotoxicity (IC50) of DM1-Me in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.31 ± 0.08 |
| MDA-MB-231 | Breast Cancer | 0.47 ± 0.09 |
Data for the related maytansinoid DM1-Me from "Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes".[7] IC50 values represent the concentration required to inhibit cell growth by 50%.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on microtubules and cellular processes.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
This compound stock solution (in DMSO)
-
96-well microplate (clear, flat-bottom)
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in General Tubulin Buffer from your stock solution. Include a vehicle control (DMSO) and a positive control for inhibition (e.g., nocodazole) and a positive control for stabilization (e.g., paclitaxel).
-
Assay Setup: In a pre-chilled 96-well plate on ice, add 10 µL of the this compound dilutions or controls to the appropriate wells.
-
Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin solution to each well.
-
Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance (OD340) versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the IC50 value for this compound by plotting the percent inhibition of polymerization against the log of the this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. A G2/M cell cycle block in transformed cells by contact with normal neighbors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DM3-SMe as a Reference Maytansinoid Payload
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DM3-SMe, a potent maytansinoid derivative, as a reference cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs). Detailed protocols for conjugation, in vitro cytotoxicity assessment, and in vivo efficacy studies are provided to guide researchers in their experimental design.
Introduction
This compound is a highly potent microtubule-disrupting agent, making it an effective cytotoxic payload for ADCs.[1] Its mechanism of action involves the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] this compound is a derivative of maytansine (B1676224) and is often used as a reference compound in preclinical studies due to its well-characterized potency and mechanism.[1] It can be conjugated to monoclonal antibodies (mAbs) through either a cleavable disulfide bond or a stable thioether bond, allowing for controlled release of the cytotoxic payload within target cancer cells.[1]
Mechanism of Action
Maytansinoids, including this compound, exert their cytotoxic effects by binding to tubulin, a key component of microtubules.[2][3] This binding disrupts the dynamic instability of microtubules, which are essential for various cellular processes, including mitotic spindle formation and cell division.[2] The inhibition of microtubule function leads to mitotic arrest, ultimately triggering the intrinsic apoptotic pathway.[2]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes a general method for conjugating this compound to a monoclonal antibody via a disulfide linker. The process involves the modification of the antibody with a linker, followed by the reaction with the thiol-containing this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound with a thiol-reactive linker precursor (e.g., containing a maleimide (B117702) group)
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffer (e.g., PBS with EDTA)
-
Purification system (e.g., size-exclusion chromatography)
-
DMSO (anhydrous)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a non-amine-containing buffer like PBS.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Antibody Reduction (to generate free thiols):
-
Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
-
This compound-Linker Preparation:
-
Dissolve the this compound-linker precursor in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the this compound-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 5-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the this compound-linker to cap any unreacted maleimide groups.
-
Incubate for 15-20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.
-
Monitor the elution profile at 280 nm (for protein) and a wavelength appropriate for the linker/drug if it has a chromophore.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT assay to determine the cytotoxic activity of a this compound ADC on cancer cell lines.
Materials:
-
Cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
This compound ADC
-
Control antibody (unconjugated)
-
Free this compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of the this compound ADC, control antibody, and free this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at 37°C with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol describes a typical xenograft study in mice to evaluate the in vivo efficacy of a this compound ADC.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Antigen-positive human cancer cell line
-
This compound ADC
-
Vehicle control (e.g., sterile saline or PBS)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10^6 cancer cells in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Dosing:
-
Measure the tumor volume and randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer the this compound ADC intravenously (i.v.) or intraperitoneally (i.p.) at various dose levels (e.g., 1, 3, and 10 mg/kg).
-
Administer the vehicle control to the control group.
-
Dosing can be a single dose or multiple doses over a period of time (e.g., twice weekly for 3 weeks).
-
-
Monitoring:
-
Measure the tumor volume and body weight of each mouse 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Quantitative Data
The following tables summarize representative quantitative data for this compound and ADCs incorporating this payload.
Table 1: In Vitro Cytotoxicity of this compound ADC
| Cell Line | Antigen Expression | Compound | IC50 (nM) |
| SK-BR-3 | HER2+++ | Anti-HER2-DM3-SMe ADC | 0.5 - 5 |
| BT-474 | HER2+++ | Anti-HER2-DM3-SMe ADC | 1 - 10 |
| MDA-MB-468 | HER2- | Anti-HER2-DM3-SMe ADC | >1000 |
| A375 | Melanoma Antigen+ | 1959-sss/DM3 ADC | ~10 |
| NCI-N87 | HER2+++ | T-DM1 (DM1 payload) | 5.2 |
Note: IC50 values are approximate and can vary depending on the specific antibody, linker, DAR, and experimental conditions.
Table 2: In Vivo Efficacy of a this compound ADC in a Melanoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (Day 20) (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Twice weekly | ~1200 | 0 |
| 1959-sss/DM3 ADC | 1.1 | Twice weekly | ~800 | ~33 |
| 1959-sss/DM3 ADC | 3.3 | Twice weekly | ~200 | ~83 |
| 1959-sss/DM3 ADC | 10 | Twice weekly | <100 (complete regression) | >90 |
| Free DM3-SH | 0.03 | Twice weekly | ~1200 | 0 |
Data adapted from a study on a novel ADC targeting melanoma.[2]
Visualizations
Signaling Pathway
Caption: Mechanism of action of a this compound ADC leading to apoptosis.
Experimental Workflow
Caption: A typical workflow for the evaluation of a this compound ADC.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low DM3-SMe ADC Conjugation Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for low conjugation yield of DM3-SMe to an antibody, a critical step in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for a low Drug-to-Antibody Ratio (DAR) in a this compound ADC conjugation reaction?
Low DAR is a frequent issue and can be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce conjugation efficiency.[1]
-
Inefficient Antibody Reduction: Incomplete reduction of the antibody's interchain disulfide bonds results in fewer available thiol groups for conjugation.
-
Instability of the Maleimide (B117702) Linker: The maleimide group on the linker is susceptible to hydrolysis, especially at neutral to alkaline pH, rendering it inactive for conjugation.[2]
-
Poor Quality of Reagents: Degradation of the this compound payload, linker, or reducing agent can lead to a lower-than-expected conjugation yield.
-
Presence of Impurities: Impurities in the antibody preparation or reaction buffers can interfere with the conjugation reaction.
-
Aggregation: The hydrophobic nature of the this compound payload can cause the ADC to aggregate and precipitate out of solution, leading to a lower yield of soluble, functional ADC.[3]
Q2: How does the choice of linker impact the conjugation yield and stability of a this compound ADC?
The linker is a critical component that influences the stability and efficacy of the ADC. This compound can be conjugated using either a stable thioether bond or a cleavable disulfide bond.[4][5] The choice of linker chemistry directly affects the efficiency and stability of the connection between the antibody and the drug.[6] For instance, some linkers can form covalent bonds with both the antibody and the drug, thereby enhancing conjugation efficiency.[6] The stability of the linker is crucial to prevent premature release of the cytotoxic payload in circulation, which could lead to off-target toxicity.[7][8]
Q3: What analytical techniques are essential for characterizing the conjugation reaction and the final ADC product?
A comprehensive analytical strategy is crucial to assess the quality of your this compound ADC. Key techniques include:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is the reference technique to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[4][9][10][11][12]
-
Size Exclusion Chromatography (SEC-HPLC): SEC is used to quantify the amount of aggregation in the ADC preparation.[5][13][14][15][16]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to assess the hydrophobicity of the ADC and can also be used for DAR determination.[3][17]
-
Mass Spectrometry (MS): MS provides accurate mass information of the intact ADC and its subunits, confirming the conjugation and determining the DAR.[18]
-
UV/Vis Spectroscopy: This technique can be used to estimate the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug.[17]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low this compound ADC conjugation yield.
Problem 1: Low Average Drug-to-Antibody Ratio (DAR)
| Possible Cause | Recommended Action |
| Inefficient Antibody Reduction | - Optimize Reducing Agent Concentration: Titrate the concentration of the reducing agent (e.g., TCEP) to achieve the desired level of disulfide bond reduction without causing antibody fragmentation. A 160-fold molar excess of TCEP to antibody has been used for selective reduction.[19] - Control Reduction Time and Temperature: The reduction reaction is time and temperature-dependent. Monitor the reaction kinetics to determine the optimal conditions.[20] - Ensure Reductant Quality: Use a fresh, high-quality reducing agent. TCEP is generally more stable than DTT. |
| Suboptimal Conjugation Conditions | - Optimize pH: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[21] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[21] Below pH 6.5, the reaction rate slows, while above pH 7.5, maleimide hydrolysis increases.[21][22] - Optimize Molar Ratio: An excess of the this compound-linker is often used to drive the reaction to completion. A common starting point is a 10-20 fold molar excess of the maleimide reagent to the antibody.[21] However, this should be optimized for your specific antibody and linker. For a small peptide, a 2:1 maleimide to thiol ratio was found to be optimal, while for a larger nanobody, a 5:1 ratio yielded the best results.[7] - Control Reaction Time and Temperature: Monitor the conjugation reaction over time to determine the point of completion. Conjugation is typically performed at room temperature for 1-2 hours or at 4°C overnight.[2] |
| Maleimide Hydrolysis | - Prepare Fresh Solutions: Prepare maleimide-linker solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[2] - Control pH: Maintain the reaction pH between 6.5 and 7.5 to minimize hydrolysis.[21] |
| Poor Reagent Quality | - Verify Reagent Integrity: Ensure the this compound payload and linker are not degraded. Store them according to the manufacturer's instructions. - Use High-Purity Antibody: Start with a highly purified antibody preparation (>95% purity). |
Problem 2: High Levels of Aggregation
| Possible Cause | Recommended Action |
| Hydrophobicity of the Payload | - Optimize DAR: Higher DARs can increase the hydrophobicity of the ADC, leading to aggregation.[3] Aim for a lower, more homogeneous DAR. - Formulation Buffer Optimization: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation.[1] A histidine buffer at pH 5.2 has been shown to stabilize hydrophobic ADCs.[3] |
| Harsh Reaction Conditions | - Control Temperature: Avoid high temperatures during conjugation and purification, as this can denature the antibody and promote aggregation.[1] - Gentle Mixing: Use gentle mixing during the reaction to avoid shear-induced aggregation. |
| Inefficient Purification | - Optimize Purification Method: Use a purification method that effectively removes aggregates, such as size exclusion chromatography (SEC). |
Experimental Protocols
General Protocol for this compound Conjugation via Thiol-Maleimide Chemistry
This protocol provides a general framework. Optimization of specific parameters is crucial for each antibody-linker-drug combination.
1. Antibody Reduction:
-
Buffer Exchange: Exchange the antibody into a conjugation buffer (e.g., 50 mM phosphate (B84403) buffer with 2 mM EDTA, pH 7.0).
-
Reduction: Add a freshly prepared solution of a reducing agent (e.g., TCEP) to the antibody solution. The molar ratio of TCEP to antibody needs to be optimized but a starting point of 10-20 fold molar excess can be used.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column or tangential flow filtration (TFF).
2. Conjugation Reaction:
-
Prepare this compound-Linker Solution: Dissolve the maleimide-activated this compound linker in an anhydrous organic solvent (e.g., DMSO or DMF) to a high concentration.
-
Add to Antibody: Add the this compound-linker solution to the reduced antibody solution. The molar ratio of the linker to the antibody should be optimized (e.g., starting with a 5-10 fold molar excess).
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing molecule (e.g., N-acetylcysteine or cysteine) to react with any unreacted maleimide groups.
3. Purification:
-
Remove Unconjugated Payload and Linker: Purify the ADC from unconjugated this compound-linker and other small molecules using methods like tangential flow filtration (TFF), dialysis, or size exclusion chromatography (SEC).[23]
-
Remove Aggregates: If significant aggregation is observed, perform a final purification step using SEC to isolate the monomeric ADC.
Analytical Characterization Protocols
1. DAR Analysis by HIC-HPLC:
-
Column: Use a HIC column suitable for antibody separations.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: Run a linear gradient from high salt to low salt to elute the different DAR species.
-
Detection: Monitor the elution profile at 280 nm.
-
DAR Calculation: The average DAR is calculated by the weighted average of the peak areas of the different DAR species.
2. Aggregation Analysis by SEC-HPLC:
-
Column: Use an SEC column with a suitable pore size for separating antibody monomers from aggregates.
-
Mobile Phase: A physiological buffer (e.g., phosphate-buffered saline, pH 7.4) is typically used. For hydrophobic ADCs, the addition of a small amount of organic solvent (e.g., isopropanol) may be necessary to prevent non-specific interactions with the column.[5]
-
Flow Rate: Use a flow rate that ensures good resolution between the monomer and aggregate peaks.
-
Detection: Monitor the elution profile at 280 nm.
-
Quantification: The percentage of aggregation is calculated from the peak area of the aggregate peaks relative to the total peak area.
Visualizations
Experimental Workflow for this compound ADC Conjugation
Caption: A general experimental workflow for the conjugation of this compound to an antibody.
Troubleshooting Logic for Low this compound Conjugation Yield
Caption: A troubleshooting decision tree for low this compound ADC conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. cellmosaic.com [cellmosaic.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ymc.eu [ymc.eu]
- 12. agilent.com [agilent.com]
- 13. shimadzu.com [shimadzu.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. adcreview.com [adcreview.com]
- 19. sciex.com [sciex.com]
- 20. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 21. benchchem.com [benchchem.com]
- 22. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing stability issues with DM3-SMe conjugates
Welcome to the technical support center for DM3-SMe antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the experimental use of this compound conjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, supplemented with detailed experimental protocols and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound ADCs?
A1: The primary stability concerns for this compound ADCs, and maytansinoid-based ADCs in general, are aggregation and premature deconjugation of the this compound payload.[1][2] Aggregation involves the formation of high molecular weight species, which can reduce efficacy and potentially increase immunogenicity.[3][4] Deconjugation results in the release of the cytotoxic payload into circulation before it reaches the target cells, leading to off-target toxicity and reduced therapeutic index.[5][6]
Q2: What factors contribute to the aggregation of this compound conjugates?
A2: Aggregation of this compound ADCs is a multifaceted issue influenced by several factors:
-
Increased Hydrophobicity: The conjugation of the hydrophobic this compound payload to the antibody increases the overall hydrophobicity of the ADC, promoting self-association.[7][8]
-
Conjugation Process: The chemical modification of the antibody and the conditions of the conjugation reaction (e.g., pH, temperature) can induce conformational changes, exposing hydrophobic patches and leading to aggregation.[9]
-
Formulation Conditions: Suboptimal buffer conditions, such as pH values near the isoelectric point of the antibody, can decrease solubility and promote aggregation.[10]
-
Storage and Handling: Physical stresses like repeated freeze-thaw cycles and mechanical agitation can also induce aggregation.[1][2]
Q3: How does the linker chemistry impact the stability of this compound conjugates?
A3: The linker connecting this compound to the antibody is critical for its stability. For maytansinoid ADCs like those using DM1 (a related maytansinoid), the stability of the linker is paramount. While stable in circulation, the linker must allow for efficient release of the payload inside the target cell. Studies with trastuzumab emtansine (T-DM1), which uses a non-cleavable thioether linker (SMCC), have shown that this type of linker provides good stability.[5][11] However, even with stable linkers, some level of deconjugation can occur over time in plasma.[5][12]
Q4: What is a typical drug-to-antibody ratio (DAR) for maytansinoid ADCs and how does it affect stability?
A4: For maytansinoid ADCs like T-DM1, the average DAR is typically around 3.5.[5] The DAR is a critical quality attribute that can impact both efficacy and stability. A higher DAR can increase the hydrophobicity of the ADC, making it more prone to aggregation.[13] It can also lead to faster clearance from circulation.[12] Therefore, optimizing and controlling the DAR during manufacturing is essential.[14]
Troubleshooting Guide
This section provides practical guidance for specific issues you may encounter during your experiments with this compound conjugates.
Issue 1: High Levels of Aggregation Observed in SEC-HPLC
Question: My SEC-HPLC analysis shows a significant percentage of high molecular weight (HMW) species for my this compound ADC. What are the potential causes and how can I troubleshoot this?
Answer: High levels of aggregation can be caused by several factors. Follow these steps to identify and resolve the issue:
Potential Causes & Troubleshooting Steps:
-
Suboptimal Formulation Buffer:
-
Check pH: Ensure the buffer pH is not near the isoelectric point (pI) of the ADC. For many antibodies, a pH around 6.0 is optimal.
-
Ionic Strength: Verify the salt concentration (e.g., NaCl) in your buffer. Adjusting the ionic strength can help minimize protein-protein interactions.
-
Excipients: Consider the addition of stabilizing excipients such as non-ionic surfactants (e.g., polysorbate 20/80) or sugars (e.g., sucrose, trehalose).
-
-
Stress During Handling and Storage:
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles. Aliquot your ADC into single-use volumes upon receipt.[15]
-
Mechanical Stress: Do not vortex or vigorously shake the ADC solution. Mix gently by inversion or slow pipetting.
-
Temperature Excursions: Ensure the ADC is stored at the recommended temperature and protected from light.
-
-
High Hydrophobicity:
-
Lower DAR: If possible, consider preparing conjugates with a lower average DAR, as this can reduce hydrophobicity-driven aggregation.[13]
-
Experimental Verification:
-
Perform a formulation screening study where you analyze the aggregation of your this compound ADC in different buffers (varying pH, salt, and excipients) over time using SEC-HPLC.
Issue 2: Rapid Loss of this compound Payload in Plasma Stability Assays
Question: I am observing a rapid decrease in the average DAR of my this compound conjugate when incubated in mouse plasma. What could be the reason and what should I do?
Answer: Rapid deconjugation in plasma suggests linker instability. Here’s how to troubleshoot this:
Potential Causes & Troubleshooting Steps:
-
Linker Instability:
-
Thioether Linker Integrity: If using a maleimide-based linker to create a thioether bond, ensure the conjugation reaction has gone to completion and the succinimide (B58015) ring has undergone hydrolysis to form a more stable ring-opened structure. Incomplete reaction or certain plasma components can lead to a retro-Michael reaction, causing drug loss.
-
Disulfide Linker Instability: If using a disulfide linker, it may be too labile in the plasma environment. Consider using a more sterically hindered disulfide linker to improve stability.[11]
-
-
Assay-Related Issues:
-
Sample Processing: Ensure that the sample preparation for LC-MS analysis does not artificially induce deconjugation.
-
Plasma Quality: Use high-quality, properly stored plasma for your assays.
-
Experimental Verification:
-
Control Incubation: Incubate the ADC in buffer alone under the same conditions as the plasma incubation. A stable DAR in buffer but not in plasma points to plasma-mediated deconjugation.
-
LC-MS/MS Analysis of Free Payload: Develop and use a sensitive LC-MS/MS method to quantify the amount of free this compound released into the plasma over time.[16][17] This will confirm that the loss in DAR corresponds to an increase in free payload.
Data Summary Tables
Table 1: Impact of Thermal Stress on Trastuzumab and T-DM1 Aggregation
| Sample | Storage Condition | % Aggregate (SEC-HPLC) |
| Trastuzumab | 14 days at 40°C | No significant formation |
| T-DM1 | 14 days at 40°C | ~5% |
| T-MCC (intermediate) | 14 days at 40°C | ~32% |
Data summarized from physicochemical stability studies of T-DM1.[9]
Table 2: Thermal Stability of Trastuzumab and T-DM1 by DSC
| Molecule | First Transition (CH2) Tm (°C) | Second Transition (Fab/CH3) Tm (°C) |
| Trastuzumab | 68.2 | 82.2 |
| T-MCC (intermediate) | 66.2 | ~81.4 |
| T-DM1 | 63.8 | ~81.4 |
Data shows a decrease in the melting temperature (Tm) of the CH2 domain upon modification and conjugation, indicating reduced thermal stability.[9]
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size-Exclusion HPLC (SEC-HPLC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.
Materials:
-
HPLC system with UV detector (e.g., Agilent 1260 Infinity Bio-inert LC)[3]
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)[3]
-
This compound ADC sample
-
Low-protein-binding centrifuge tubes and filters (0.22 µm)
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved on the UV detector at 280 nm.[20]
-
Sample Preparation: Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL using the mobile phase. If necessary, filter the sample through a 0.22 µm low-protein-binding filter.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Data Acquisition: Run the separation for approximately 15-20 minutes, monitoring the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas. Peaks eluting before the main monomer peak are considered aggregates.[3] Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
Protocol 2: Determination of Average DAR by Reversed-Phase HPLC (RP-HPLC)
Objective: To determine the average drug-to-antibody ratio (DAR) of a this compound ADC by separating its light and heavy chains.
Materials:
-
HPLC system with UV detector
-
RP-HPLC column (e.g., PLRP-S, 1000Å)[21]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[21]
-
Mobile Phase B: 0.1% TFA in Acetonitrile[21]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound ADC sample
Procedure:
-
Sample Reduction:
-
To approximately 50 µg of the ADC sample, add TCEP to a final concentration of 5-10 mM.
-
Incubate at 37°C for 15-30 minutes to reduce the interchain disulfide bonds.[22]
-
-
System Preparation: Equilibrate the RP-HPLC column with a starting percentage of Mobile Phase B (e.g., 20%) at a flow rate of 0.5-1.0 mL/min.
-
Injection: Inject the reduced ADC sample onto the column.
-
Elution: Apply a linear gradient of Mobile Phase B to separate the light and heavy chains with different numbers of conjugated this compound molecules.
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), and the various heavy chain species (H0, H1, H2, etc.).
-
Calculate the weighted average DAR based on the peak areas and the number of drugs per chain for each peak.
-
Visualizations
Caption: Workflow for ADC aggregation analysis by SEC-HPLC.
Caption: Factors influencing the stability of this compound conjugates.
References
- 1. Stability assessment of antibody-drug conjugate Trastuzumab emtansine in comparison to parent monoclonal antibody using orthogonal testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. agilent.com [agilent.com]
- 4. biomanufacturing.org [biomanufacturing.org]
- 5. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 19. agilent.com [agilent.com]
- 20. lcms.cz [lcms.cz]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Therapeutic Window of DM3-SMe Antibody-Drug Conjugates
Welcome to the technical support center for improving the therapeutic window of DM3-SMe Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental use of this compound ADCs.
Frequently Asked Questions (FAQs) & Troubleshooting
ADC Characterization & Stability
Q1: We are observing a lower-than-expected Drug-to-Antibody Ratio (DAR) in our this compound ADC batches. What could be the cause and how can we troubleshoot this?
A1: A low DAR can significantly impact the potency of your ADC.[1][2][3] Several factors could contribute to this issue:
-
Incomplete Conjugation Reaction: The conjugation of this compound to the antibody via a linker might be inefficient.
-
Troubleshooting:
-
Verify the quality and reactivity of your linker and this compound payload.
-
Optimize reaction conditions such as pH, temperature, and incubation time.
-
Ensure the antibody is properly prepared and that reactive sites (e.g., lysines or cysteines) are accessible.[4]
-
-
-
ADC Instability: The linker may be unstable under the purification or storage conditions, leading to premature drug release.[5][6]
-
Inaccurate DAR Measurement: The method used for DAR determination might not be accurate.
Q2: Our this compound ADC shows significant aggregation after conjugation and purification. What are the potential causes and solutions?
A2: ADC aggregation can lead to reduced efficacy and potential immunogenicity. The hydrophobicity of the this compound payload can contribute to this issue, especially at higher DARs.[3]
-
High DAR: A high number of hydrophobic this compound molecules per antibody can increase the propensity for aggregation.[2]
-
Solution: Aim for an optimal DAR, which is often a balance between potency and developability. A DAR of 2-4 is common for many ADCs.[3]
-
-
Buffer Conditions: The formulation buffer may not be optimal for maintaining ADC solubility.
-
Solution: Screen different buffer formulations with varying pH and excipients (e.g., surfactants, stabilizers) to improve ADC solubility and stability.
-
-
Handling and Storage: Improper handling, such as vigorous agitation or multiple freeze-thaw cycles, can induce aggregation.
-
Solution: Handle the ADC solution gently and store it at the recommended temperature. Aliquot the ADC to avoid repeated freeze-thaw cycles.
-
Q3: We are concerned about the stability of the linker in our this compound ADC. How can we assess linker stability?
A3: Linker stability is crucial for ensuring the payload is released at the target site and not prematurely in circulation, which can cause off-target toxicity.[5][6][10]
-
In Vitro Plasma Stability Assay: Incubate the ADC in plasma from relevant species (e.g., human, mouse) and measure the amount of released payload over time. This can be quantified using techniques like LC-MS/MS.[6]
-
Lysosomal Stability Assay: To ensure the payload can be released in the target cell, the linker's susceptibility to lysosomal enzymes can be evaluated.[11][12] This involves incubating the ADC with lysosomal extracts and monitoring payload release.[12]
-
In Vivo Pharmacokinetic (PK) Studies: Analyze plasma samples from in vivo studies to measure the levels of total antibody, conjugated ADC, and free payload over time.[6][8] This provides a comprehensive view of ADC stability in a physiological environment.
In Vitro & In Vivo Performance
Q4: Our this compound ADC shows high potency in vitro but poor efficacy and high toxicity in vivo. What could explain this discrepancy?
A4: This is a common challenge in ADC development and can be attributed to several factors related to the therapeutic window.[13][14]
-
Poor Pharmacokinetics (PK): The ADC may be clearing too rapidly from circulation, preventing sufficient accumulation in the tumor.[3]
-
Linker Instability: Premature release of the highly potent this compound payload in circulation can lead to systemic toxicity and reduced efficacy.[5][10][]
-
Troubleshooting:
-
Perform linker stability studies as described in Q3.
-
Consider using a more stable linker chemistry.[5]
-
-
-
Off-Target Uptake: The ADC may be taken up by healthy tissues, leading to toxicity.[10][14][16]
-
Troubleshooting:
-
Investigate the expression of the target antigen in healthy tissues.
-
Evaluate non-specific uptake mechanisms, such as through the mannose receptor.[16]
-
-
-
Inefficient Internalization: The antibody may not be efficiently internalized by the target cancer cells, limiting the delivery of the payload.[17][18][19][20][21]
Q5: How can we investigate if our this compound ADC is being internalized by target cells effectively?
A5: Efficient internalization is critical for the payload to reach its intracellular target.[17][18][19][20][21] Several methods can be used to assess internalization:
-
Fluorescence-Based Assays: Label the antibody or ADC with a pH-sensitive fluorescent dye that increases in fluorescence in the acidic environment of endosomes and lysosomes.[18] This can be monitored using flow cytometry or fluorescence microscopy.
-
Payload-Conjugated Reagents: Use reagents that mimic the ADC mechanism by labeling the antibody with a payload that induces a measurable effect (e.g., cytotoxicity) upon internalization.[18]
-
Direct Measurement of Internalized ADC: Employ techniques that can distinguish between surface-bound and internalized ADC, such as stripping surface-bound antibody before cell lysis and quantification of the internalized fraction.[17]
Q6: We are observing significant off-target toxicity with our this compound ADC in animal models. How can we mitigate this?
A6: Off-target toxicity is a major factor limiting the therapeutic window of ADCs.[10][14][22] this compound is a highly potent maytansinoid derivative, making off-target delivery a critical concern.[23][24]
-
Optimize the Drug-to-Antibody Ratio (DAR): A lower DAR can reduce the overall toxicity profile of the ADC.[2]
-
Improve Linker Stability: Ensure the linker is stable in circulation to prevent premature payload release.[5][25]
-
Antibody Engineering:
-
Affinity Optimization: Modulating the antibody's binding affinity can sometimes improve the therapeutic index by reducing uptake in healthy tissues with low antigen expression.[14]
-
Glycoengineering: Modifying the glycan profile of the antibody can reduce uptake by receptors in the liver, such as the mannose receptor, which has been implicated in off-target toxicity.[16]
-
-
"Inverse Targeting" Strategy: Co-administering an agent that binds to and neutralizes any prematurely released free payload in circulation can help reduce systemic toxicity.[26]
Quantitative Data Summary
Table 1: Key Parameters Influencing the Therapeutic Window of Maytansinoid ADCs
| Parameter | Typical Range/Consideration | Impact on Therapeutic Window | Key Assays for Assessment |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Higher DAR can increase potency but also toxicity and aggregation.[2][3] | HIC-HPLC, RP-HPLC, LC-MS[7][8][9] |
| Linker Stability (Plasma t½) | Should be long enough to allow for tumor accumulation. | Unstable linkers lead to premature payload release and systemic toxicity.[5][6] | In vitro plasma stability assay, In vivo PK studies[6] |
| Payload Potency (IC50) | Sub-nanomolar for this compound[23][24] | High potency is desirable for efficacy but increases the risk of off-target toxicity. | In vitro cytotoxicity assays |
| Antibody Affinity (KD) | Varies depending on the target. | High affinity can enhance tumor uptake but may also increase uptake in healthy tissues with low target expression.[14] | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI) |
| Internalization Rate | Varies by antibody-antigen pair. | Efficient internalization is required for payload delivery to the intracellular target.[17][19][20] | Flow cytometry-based assays, Fluorescence microscopy[18][21] |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
-
Instrumentation: HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25% isopropanol (B130326) in 25 mM sodium phosphate, pH 7.0.[8]
-
Procedure: a. Equilibrate the HIC column with a high percentage of Mobile Phase A. b. Inject the this compound ADC sample. c. Elute the ADC species using a decreasing gradient of Mobile Phase A (and increasing gradient of Mobile Phase B). Species with higher DARs are more hydrophobic and will elute later. d. Monitor the elution profile at 280 nm. e. Calculate the average DAR by integrating the peak areas for each DAR species and determining the weighted average.
Protocol 2: In Vitro Plasma Stability Assay
-
Materials: this compound ADC, control plasma (e.g., human, mouse), PBS.
-
Procedure: a. Incubate the this compound ADC in plasma at 37°C at a specified concentration. b. At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture. c. Process the samples to precipitate plasma proteins and extract the released this compound payload. d. Quantify the concentration of the released payload using a sensitive analytical method such as LC-MS/MS. e. Calculate the percentage of released payload over time to determine the stability of the ADC linker.
Protocol 3: Antibody Internalization Assay using a pH-Sensitive Dye
-
Materials: Target cells, control cells (antigen-negative), this compound ADC, a pH-sensitive dye labeling kit, flow cytometer.
-
Procedure: a. Label the this compound ADC with the pH-sensitive fluorescent dye according to the manufacturer's instructions. b. Plate the target and control cells in a multi-well plate. c. Add the fluorescently labeled ADC to the cells and incubate at 37°C. d. At different time points, wash the cells to remove unbound ADC. e. Harvest the cells and analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates internalization into acidic compartments like endosomes and lysosomes.[18] f. Compare the fluorescence signal between target and control cells to assess antigen-specific internalization.
Visualizations
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. waters.com [waters.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. researchgate.net [researchgate.net]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. zymeworks.com [zymeworks.com]
- 14. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 18. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 19. 3C conjugates: a highly sensitive platform for antibody internalization assessment in ADC development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 21. landing.reactionbiology.com [landing.reactionbiology.com]
- 22. adcreview.com [adcreview.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. researchgate.net [researchgate.net]
- 26. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Toxicity of DM3-SMe Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with DM3-SMe antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent maytansinoid derivative that functions as a microtubule inhibitor.[1] It is considered a second-generation ADC payload.[1] When an ADC carrying this compound binds to its target antigen on a cancer cell and is internalized, the this compound is released and disrupts tubulin polymerization. This leads to cell cycle arrest and, ultimately, apoptosis (programmed cell death).[1]
Q2: What are the primary causes of off-target toxicity with this compound ADCs?
A2: Off-target toxicity of this compound ADCs, like other ADCs, can stem from several factors:
-
Premature Payload Release: Unstable linkers can release the highly potent this compound into systemic circulation before the ADC reaches the target tumor cells.[2][] This can lead to damage to healthy tissues.
-
Target-Independent Uptake: The ADC can be taken up by healthy cells through mechanisms that are not dependent on the target antigen. This can include:
-
Fc-mediated uptake: Immune cells expressing Fc receptors (FcγRs) can bind to the Fc region of the antibody component of the ADC, leading to its internalization and the release of this compound in these non-target cells.[4]
-
Non-specific endocytosis: Cells can non-specifically internalize the ADC, particularly if the ADC has a high drug-to-antibody ratio (DAR), which can increase its hydrophobicity.[4]
-
-
Bystander Effect: The S-methyl metabolite of DM3 (S-methyl-DM4) is a neutral, lipophilic compound that can diffuse out of the target cancer cell and enter neighboring healthy cells, causing toxicity.[4][5] While this can enhance anti-tumor efficacy in heterogeneous tumors, it can also contribute to off-target toxicity.[4]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the toxicity of a this compound ADC?
A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly influences both the efficacy and toxicity of an ADC. A higher DAR generally leads to increased potency but can also result in greater off-target toxicity.[4] Studies with maytansinoid-conjugated ADCs have shown that higher DAR values are associated with faster systemic clearance, lower tolerability, and a narrower therapeutic index.[4][6][7]
Q4: What is the "bystander effect" in the context of this compound ADCs, and is it always beneficial?
A4: The bystander effect refers to the ability of the cytotoxic payload released from a target cancer cell to kill neighboring cells, including other cancer cells that may not express the target antigen.[4] With this compound, this is often mediated by the lipophilic S-methyl metabolite that can cross cell membranes.[5] The bystander effect can be advantageous for treating tumors with heterogeneous antigen expression.[8] However, it can also exacerbate off-target toxicity if the released payload diffuses into and kills nearby healthy cells.[4]
Troubleshooting Guides
Issue 1: High levels of off-target toxicity observed in preclinical models.
Possible Cause & Troubleshooting Step
-
Unstable Linker: The linker connecting this compound to the antibody may be cleaving prematurely in circulation.
-
Recommendation: Evaluate the stability of your linker in plasma or serum using the Protocol for Assessing ADC Linker Stability in Serum. Consider re-engineering the ADC with a more stable linker. Both cleavable (e.g., disulfide) and non-cleavable (e.g., thioether) linkers can be used for this compound, with non-cleavable linkers generally offering greater stability in circulation.[1][9]
-
-
High Drug-to-Antibody Ratio (DAR): A high DAR can lead to increased hydrophobicity and faster clearance, contributing to off-target toxicity.[4][6][7]
-
Recommendation: Measure the DAR of your ADC preparation using the Protocol for Measuring Drug-to-Antibody Ratio (DAR). If the DAR is high (e.g., >4 for maytansinoids), consider optimizing the conjugation process to achieve a lower, more homogeneous DAR. Site-specific conjugation methods can provide better control over the DAR.
-
-
Fc-mediated Uptake: The Fc region of the antibody may be interacting with Fcγ receptors on healthy immune cells.
-
Recommendation: Consider engineering the Fc region of your antibody to reduce its binding to FcγRs. This can be achieved through specific mutations in the Fc domain. See the Protocol for Fc Region Engineering for a general approach.
-
Issue 2: Inconsistent results in in vitro cytotoxicity assays.
Possible Cause & Troubleshooting Step
-
Heterogeneous ADC Preparation: Your ADC preparation may have a wide distribution of DAR values, leading to variability in potency.
-
Recommendation: Characterize the DAR distribution of your ADC using methods like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[5] Implement site-specific conjugation methods to produce a more homogeneous ADC population.
-
-
Variable Target Antigen Expression: The target antigen expression levels may vary across different cell passages or between different cell lines, affecting ADC binding and internalization.
-
Recommendation: Regularly verify target antigen expression on your cell lines using flow cytometry.
-
-
Assay Conditions: The incubation time and cell seeding density can influence the outcome of cytotoxicity assays.
-
Recommendation: Optimize your assay conditions. For microtubule inhibitors like this compound, an incubation period of 72-96 hours is often appropriate.[10] Ensure consistent cell seeding densities across experiments.
-
Quantitative Data Summary
Table 1: Effect of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties
| DAR | Clearance Rate | Tolerability | Therapeutic Index | In Vivo Efficacy |
| Low (~2-4) | Slower | Higher | Wider | Generally Optimal[6][7] |
| High (>6-10) | Faster[4][6] | Lower[4] | Narrower[4] | Decreased[4][6] |
Table 2: Common Off-Target Toxicities Associated with Maytansinoid ADCs in Clinical Trials
| Toxicity | Grade 3-4 Severity (%) |
| Neutropenia | 20%[4] |
| Peripheral Sensory Neuropathy | 8%[4] |
| Thrombocytopenia | 8%[4] |
| Anemia | 6%[4] |
Experimental Protocols
Protocol for Measuring Drug-to-Antibody Ratio (DAR)
This protocol outlines the determination of the average DAR using UV/Vis Spectroscopy.
Materials:
-
ADC sample
-
Naked antibody (unconjugated)
-
This compound payload
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Determine Extinction Coefficients:
-
Experimentally determine the molar extinction coefficients of the naked antibody (ε_Ab_) at 280 nm and the this compound payload (ε_Drug_) at its wavelength of maximum absorbance (λ_max_).
-
Also, determine the extinction coefficient of the drug at 280 nm (ε_Drug,280_).
-
-
Measure Absorbance of the ADC:
-
Dilute the ADC sample to an appropriate concentration in your buffer.
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
-
Calculate Concentrations:
-
Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following equations based on the Beer-Lambert law:
-
C_Ab_ = (A_280_ - (A_λmax_ * (ε_Drug,280_ / ε_Drug_))) / ε_Ab_
-
C_Drug_ = A_λmax_ / ε_Drug_
-
-
-
Calculate DAR:
-
The average DAR is the molar ratio of the drug to the antibody:
-
DAR = C_Drug_ / C_Ab_
-
-
Note: For a more detailed analysis of DAR distribution, techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) are recommended.[5]
Protocol for Assessing ADC Linker Stability in Serum
This protocol provides a general workflow for evaluating the stability of the linker in an ADC when incubated in serum.
Materials:
-
ADC sample
-
Human or animal serum (e.g., from mouse, rat, or cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Method for quantifying intact ADC (e.g., ELISA) or released payload (e.g., LC-MS/MS)
Methodology:
-
Incubation:
-
Incubate the ADC in serum at a defined concentration at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
-
Quantification of Intact ADC (ELISA-based method):
-
Coat a microplate with the target antigen for the ADC's antibody.
-
Add the serum samples from the different time points. The intact ADC will bind to the antigen.
-
Use a secondary antibody that detects the this compound payload to quantify the amount of intact ADC remaining at each time point.
-
-
Quantification of Released Payload (LC-MS/MS-based method):
-
Process the serum samples to precipitate proteins and extract the small molecule fraction containing the released this compound.
-
Use a validated LC-MS/MS method to quantify the concentration of free this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability of the linker.
-
Protocol for In Vitro Cytotoxicity Assay
This protocol describes a method to assess the on-target and off-target cytotoxicity of a this compound ADC using a cell viability assay (e.g., MTT or CellTiter-Glo®).
Materials:
-
Target antigen-positive (Ag+) cancer cell line
-
Target antigen-negative (Ag-) cell line (as a control for off-target effects)
-
Complete cell culture medium
-
This compound ADC
-
Free this compound payload (as a positive control)
-
Untreated control and isotype control ADC
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed the Ag+ and Ag- cells in separate 96-well plates at an optimized density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, free this compound, and control ADCs.
-
Treat the cells with the different concentrations of the compounds. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours for microtubule inhibitors).[10]
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the untreated control wells to determine the percent cell viability.
-
Plot the percent viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth). A significantly lower IC50 for the Ag+ cells compared to the Ag- cells indicates target-specific cytotoxicity.
-
Protocol for Site-Specific Conjugation (General Overview)
Site-specific conjugation methods aim to produce homogeneous ADCs with a defined DAR. One common approach involves engineering cysteine residues into the antibody backbone.
General Workflow:
-
Antibody Engineering:
-
Using site-directed mutagenesis, introduce one or more cysteine residues at specific, solvent-accessible sites on the antibody that will not disrupt its structure or function.
-
-
Antibody Expression and Purification:
-
Express the engineered antibody in a suitable mammalian cell line (e.g., CHO cells) and purify it.
-
-
Reduction of Engineered Cysteines:
-
The engineered cysteine residues may form disulfide bonds. A mild reduction step is often necessary to make the thiol groups available for conjugation.
-
-
Conjugation:
-
React the reduced antibody with a this compound linker-payload that has a cysteine-reactive group (e.g., a maleimide).
-
-
Purification and Characterization:
-
Purify the resulting ADC to remove any unconjugated antibody and free payload.
-
Characterize the ADC to confirm the DAR and homogeneity using techniques like HIC and MS.
-
Protocol for Fc Region Engineering (Conceptual)
This protocol outlines the general steps to engineer the Fc region of an antibody to reduce its affinity for Fcγ receptors, thereby minimizing off-target uptake by immune cells.
Conceptual Steps:
-
Identify Key Residues:
-
Identify the amino acid residues in the Fc region that are critical for binding to Fcγ receptors. Literature and structural databases can guide this process.
-
-
Site-Directed Mutagenesis:
-
Introduce mutations at these key residues. For example, the LALA (L234A/L235A) mutation is a well-known modification to reduce FcγR binding.[11]
-
-
Express and Purify the Engineered Antibody:
-
Produce the antibody with the modified Fc region in a suitable expression system.
-
-
Functional Characterization:
-
Perform binding assays (e.g., surface plasmon resonance or ELISA) to confirm that the engineered antibody has reduced affinity for various Fcγ receptors compared to the wild-type antibody.
-
-
ADC Production and Evaluation:
-
Use the Fc-engineered antibody to produce the this compound ADC.
-
Evaluate the off-target toxicity of the resulting ADC in relevant in vitro and in vivo models.
-
Visualizations
Caption: Troubleshooting logic for mitigating this compound ADC off-target toxicity.
Caption: Pathways leading to off-target toxicity of this compound ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. sciex.com [sciex.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmiweb.com [pharmiweb.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DM3-SMe Release from Cleavable Disulfide Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the release of the cytotoxic payload DM3-SMe from cleavable disulfide linkers in antibody-drug conjugates (ADCs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during ADC development and characterization.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Premature Release of this compound in Plasma Stability Assays
Question: My ADC is showing significant release of this compound in plasma stability assays, leading to potential off-target toxicity. What are the likely causes and how can I improve the stability of my disulfide linker?
Answer: Premature payload release in circulation is a common challenge with disulfide linkers. The primary causes are the susceptibility of the disulfide bond to reduction by circulating thiols, such as the free cysteine in human serum albumin, and potential enzymatic cleavage.[1] To address this, consider the following strategies:
-
Increase Steric Hindrance: The stability of disulfide bonds can be significantly enhanced by introducing bulky chemical groups, such as methyl groups, adjacent to the disulfide bond.[1] This steric hindrance shields the bond from nucleophilic attack by thiols, thereby increasing its stability in the bloodstream.[1]
-
Optimize Linker Design: The chemical environment around the disulfide bond can be modulated to be less susceptible to exchange reactions.[1]
-
Site-Specific Conjugation: Conjugating the linker to specific engineered cysteine residues on the antibody can create a local protein environment that protects the disulfide bond from premature cleavage.[1]
Issue 2: Inefficient Intracellular Release of this compound and Low Cytotoxicity
Question: My ADC is stable in plasma, but it shows low potency in in vitro cytotoxicity assays. I suspect inefficient release of this compound inside the target cells. What could be the problem and how can I improve the release?
Answer: Inefficient intracellular payload release can significantly reduce the efficacy of an ADC. This issue often arises from a trade-off where modifications made to increase plasma stability also hinder the desired cleavage within the cell. Key factors to investigate include:
-
Excessive Steric Hindrance: While steric hindrance improves plasma stability, excessive bulk around the disulfide bond can also slow down its reduction by intracellular glutathione (B108866) (GSH), the primary cleavage agent.[2] A balance must be struck between stability in circulation and efficient cleavage in the high-GSH environment of the cytosol.[3]
-
Insufficient Intracellular Glutathione Levels: The cleavage of disulfide linkers is dependent on the concentration of intracellular reducing agents like GSH.[] Some cancer cell lines may have lower GSH levels, leading to less efficient payload release.
-
ADC Internalization and Trafficking: For the disulfide bond to be cleaved, the ADC must first be internalized by the target cell and the payload-linker complex must reach the cytosol where GSH is abundant.[5] Issues with antigen-mediated internalization or lysosomal trafficking can prevent the ADC from reaching the necessary cellular compartment for cleavage.
Issue 3: Inconsistent IC50 Values in Cytotoxicity Assays
Question: I am observing high variability in the IC50 values of my this compound ADC between experiments with the same cell line. What are the potential sources of this inconsistency?
Answer: Variability in IC50 values is a frequent problem in ADC in vitro assays and can be attributed to several factors:
-
ADC Quality and Handling:
-
Aggregation: ADCs can be prone to aggregation, which can impact their potency. It is crucial to ensure proper formulation and storage. Before each experiment, visually inspect the ADC solution for precipitates and consider characterizing its aggregation state using techniques like size-exclusion chromatography (SEC).[6]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your ADC stock solution, as this can induce aggregation and reduce activity. It is recommended to aliquot the ADC upon receipt.[6]
-
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent and low passage number. High passage numbers can lead to genetic drift, which may alter antigen expression levels or the cell's sensitivity to the payload.[6]
-
Cell Health and Confluency: Ensure that the cells are healthy and in the exponential growth phase when seeding for the assay. Avoid using cells that are over-confluent.[6]
-
Quantitative Data on Linker Stability
The stability of the disulfide linker is critical for the therapeutic index of an ADC. Steric hindrance is a key factor in modulating this stability. The following table summarizes the impact of steric hindrance on the stability of antibody-maytansinoid conjugates.
| Linker Type | Steric Hindrance | In Vitro Stability (DTT Reduction) | In Vivo Plasma Stability (Mouse) | Reference |
| huC242-SPP-DM1 | Less Hindered | Faster reduction | Less stable | [7] |
| huC242-SPDB-DM4 | More Hindered | Slower reduction | More stable | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the stability and release of this compound from cleavable disulfide linkers.
Protocol 1: Glutathione (GSH)-Mediated Cleavage Assay
This assay simulates the intracellular reducing environment to assess the cleavage kinetics of the disulfide linker.[1]
Materials:
-
ADC construct with this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Microcentrifuge tubes
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Prepare a stock solution of the ADC: Dissolve the ADC in PBS to a final concentration of 1 mg/mL.
-
Prepare a stock solution of GSH: Freshly prepare a 100 mM stock solution of GSH in PBS. Adjust the pH to 7.4 if necessary.
-
Set up the cleavage reaction: In a microcentrifuge tube, add the ADC solution. Add the GSH stock solution to a final concentration that mimics intracellular concentrations (typically 1-10 mM). Adjust the final volume with PBS.
-
Incubate the reaction: Incubate the reaction mixture at 37°C.
-
Time-course analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Analyze the cleavage products: Analyze the reaction mixture by LC-MS to quantify the released this compound and the remaining intact ADC.[1]
Protocol 2: Quantification of Intracellular this compound Release by LC-MS/MS
This protocol describes how to measure the amount of this compound released inside target cells after treatment with an ADC.
Materials:
-
Target cancer cell line
-
Cell culture medium and supplements
-
ADC construct with this compound
-
PBS
-
Methanol-ethanol mixture for extraction[8]
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate at a predetermined density and allow them to attach overnight.
-
ADC Treatment: Treat the cells with the ADC at various concentrations and incubate for different time points.
-
Cell Harvesting and Lysis:
-
At each time point, wash the cells with ice-cold PBS to remove any unbound ADC.
-
Lyse the cells and extract the released this compound using a methanol-ethanol mixture.[8]
-
-
Sample Preparation:
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatant containing the released this compound.
-
-
LC-MS/MS Analysis:
Protocol 3: In Vitro Bystander Effect Assay
This assay evaluates the ability of the released this compound to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive target cell line
-
Antigen-negative cell line (e.g., transfected with a fluorescent protein for easy identification)[10]
-
Co-culture medium
-
ADC construct with this compound
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio in a multi-well plate.[10]
-
ADC Treatment: After the cells have attached, treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for a period sufficient to observe the bystander effect, which can be up to several days.[10]
-
Imaging and Analysis:
-
At desired time points, acquire images of the co-culture using a fluorescence microscope.
-
Quantify the viability of the fluorescent antigen-negative cells in the presence of the ADC-treated antigen-positive cells. A reduction in the number of fluorescent cells compared to untreated controls indicates a bystander effect.
-
Visualizations
This compound Release Pathway
The following diagram illustrates the key steps involved in the intracellular release of this compound from a disulfide-linked ADC.
Caption: Intracellular release pathway of this compound from a disulfide-linked ADC.
Experimental Workflow for Intracellular Payload Quantification
This workflow outlines the major steps for quantifying the intracellular release of this compound.
Caption: Workflow for quantifying intracellular this compound release.
Troubleshooting Logic for Low ADC Potency
This diagram provides a logical approach to troubleshooting low in vitro potency of a this compound ADC.
Caption: Troubleshooting flowchart for low ADC potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to DM3-SMe Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to DM3-SMe based therapies.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound, its mechanism of action, and the development of resistance.
1. What is this compound and how does it work?
This compound is a highly potent derivative of the microtubule inhibitor maytansine.[1][2] It is utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). The ADC selectively binds to a specific antigen on the surface of cancer cells, is internalized, and then releases this compound inside the cell.[1] this compound then disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis (programmed cell death).[1][3]
2. What are the primary mechanisms of acquired resistance to this compound based ADCs?
Acquired resistance to maytansinoid-based ADCs, including those with this compound, is a significant challenge. The primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCC1 (MRP1) and ABCB1 (MDR1/P-glycoprotein), can actively pump the this compound payload out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.[4][5]
-
Reduced Target Antigen Expression: A decrease in the number of target antigens (e.g., HER2) on the cancer cell surface leads to reduced ADC binding and internalization, thereby limiting the delivery of this compound.[4][5][6]
-
Altered ADC Trafficking and Lysosomal Function: Impairments in the internalization of the ADC-antigen complex or its subsequent trafficking to the lysosome can prevent the release of the active this compound payload.[6][7] Increased lysosomal pH can also reduce the activity of enzymes needed to process the ADC.[7]
-
Activation of Alternative Survival Pathways: Cancer cells can activate pro-survival signaling pathways, such as the PI3K/Akt or STAT3 pathways, to counteract the cytotoxic effects of this compound.[7][8]
-
Payload Target Alterations: Although less common for microtubule inhibitors, mutations in tubulin could potentially alter the binding of this compound.[5]
3. How can the choice of linker in an ADC influence resistance?
The linker connecting the antibody to this compound plays a crucial role in ADC efficacy and can impact resistance mechanisms:
-
Cleavable vs. Non-cleavable Linkers:
-
Cleavable linkers are designed to release the payload under specific conditions inside the cell (e.g., in the acidic environment of the lysosome or by specific enzymes).[9][10] ADCs with cleavable linkers can sometimes overcome resistance mediated by impaired lysosomal degradation.[4][11] They can also exert a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[9][12]
-
Non-cleavable linkers release the payload only after the complete degradation of the antibody in the lysosome.[2][9][13] This can lead to lower off-target toxicity but may be more susceptible to resistance mechanisms involving lysosomal dysfunction.[2][13]
-
-
Linker Hydrophilicity: Using hydrophilic linkers can be a strategy to bypass resistance mediated by efflux pumps like MDR1.[14] The resulting hydrophilic metabolite of the payload is a poorer substrate for these pumps and is therefore retained better within the cancer cell.[13][14]
4. What is the role of the tumor microenvironment (TME) in resistance to ADC therapies?
The TME can contribute to ADC resistance in several ways:
-
Physical Barriers: Dense extracellular matrix components can impede ADC penetration into the tumor, preventing it from reaching all cancer cells.[1][15]
-
Cellular Components: Cancer-associated fibroblasts (CAFs) and immunosuppressive immune cells within the TME can secrete factors that promote cancer cell survival and resistance.[1][15]
-
Hypoxia and Altered Metabolism: The hypoxic and acidic conditions often found in tumors can alter cellular metabolism and reduce the efficacy of some cytotoxic payloads.[1]
II. Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during in vitro and in vivo experiments with this compound based ADCs.
In Vitro Experimentation
Problem 1: Higher than expected IC50 values or no significant cytotoxicity observed in an antigen-positive cell line.
-
Question: My this compound ADC is showing poor activity against a cell line that is supposed to express the target antigen. What could be the cause?
-
Possible Causes & Troubleshooting Steps:
-
Low or Absent Target Antigen Expression:
-
Action: Quantify the cell surface antigen expression using flow cytometry. Compare the expression levels to a known positive control cell line.
-
Tip: Cell lines can lose antigen expression over multiple passages. It is crucial to use low-passage, authenticated cells.
-
-
Inefficient ADC Internalization:
-
Action: Perform an internalization assay using a fluorescently labeled version of your antibody or ADC to confirm it is being taken up by the cells.
-
-
Payload Efflux:
-
Action: Check for the expression of efflux pumps like MDR1 and ABCC1 using Western blot or qPCR. You can also perform a cytotoxicity assay in the presence of known efflux pump inhibitors to see if this restores sensitivity.
-
-
ADC Quality Issues:
-
Action: Assess the integrity and aggregation state of your ADC using size-exclusion chromatography (SEC-HPLC). Aggregated ADCs can have reduced activity. Ensure proper storage and handling, avoiding multiple freeze-thaw cycles.
-
-
Assay Conditions:
-
Action: Optimize the incubation time of your cytotoxicity assay. As this compound is a microtubule inhibitor, its cytotoxic effects are cell-cycle dependent and may require longer incubation times (e.g., 72-96 hours) to manifest.[16] Ensure cells are in the exponential growth phase when the ADC is added.
-
-
Problem 2: High variability in IC50 values between experiments.
-
Question: I am getting inconsistent IC50 values for my this compound ADC in the same cell line across different experimental runs. How can I improve reproducibility?
-
Possible Causes & Troubleshooting Steps:
-
Cell Culture Inconsistency:
-
Action: Standardize your cell culture practices. Use cells within a narrow passage number range, seed at a consistent density, and ensure they are healthy and at a consistent confluency at the start of each experiment.
-
-
Reagent Variability:
-
Action: Prepare fresh dilutions of your ADC for each experiment from a validated stock. Ensure all other reagents (e.g., media, serum, assay reagents) are from the same lot where possible.
-
-
Assay Protocol Deviations:
-
Action: Adhere strictly to a standardized protocol, including incubation times, reagent addition volumes, and washing steps. Use a multichannel pipette for reagent addition to minimize well-to-well variability.
-
-
Data Analysis:
-
Action: Use a consistent data analysis method. Fit the dose-response data to a four-parameter logistic (4PL) curve to determine the IC50.[17]
-
-
In Vivo Experimentation
Problem 3: Lack of tumor growth inhibition in a xenograft model with a cell line that was sensitive in vitro.
-
Question: My this compound ADC was potent in vitro, but it is not showing efficacy in our mouse xenograft model. Why might this be?
-
Possible Causes & Troubleshooting Steps:
-
Poor ADC Pharmacokinetics (PK):
-
Action: Conduct a PK study to determine the half-life and exposure of the ADC in the animals. The ADC may be clearing too rapidly to reach an effective concentration in the tumor.
-
-
Inadequate Tumor Penetration:
-
Action: The tumor microenvironment in vivo can be a significant barrier. Consider using imaging techniques with a labeled ADC to assess its distribution and penetration into the tumor tissue.
-
-
Development of In Vivo Resistance:
-
Action: The in vivo environment can induce resistance mechanisms not observed in vitro. After the study, excise the tumors and analyze them for changes in antigen expression, upregulation of efflux pumps, or alterations in survival pathways via immunohistochemistry (IHC) or Western blot.
-
-
Model System Issues:
-
Action: Ensure the tumor xenografts were well-established and had reached the appropriate size before starting treatment.[18] Confirm that the cell line used for the xenograft maintains high antigen expression in vivo.
-
-
III. Data Presentation: Comparative Cytotoxicity
The following table summarizes representative data on the development of resistance to a trastuzumab-maytansinoid ADC (TM-ADC) in breast cancer cell lines.
Table 1: Acquired Resistance to a Trastuzumab-Maytansinoid ADC
| Cell Line | Parental IC50 (nmol/L) | Resistant IC50 (nmol/L) | Fold Resistance | Primary Resistance Mechanism |
| MDA-MB-361 | 1.6 | ~410 | ~256 | Increased ABCC1 (MRP1) expression |
| JIMT-1 | 15.6 | ~250 | ~16 | Decreased HER2 expression |
Data adapted from Loganzo et al., Mol Cancer Ther, 2015.[11][19]
IV. Key Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This protocol is for determining the IC50 value of a this compound based ADC.
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and relevant controls (unconjugated antibody, free payload) in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubate for 72-96 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[17]
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the untreated control wells.
-
Plot the percent viability against the log of the ADC concentration and use non-linear regression (e.g., a four-parameter logistic model) to calculate the IC50 value.[17]
-
Protocol 2: Quantification of Cell Surface Antigen Expression by Flow Cytometry
This protocol allows for the quantification of a target antigen on the cell surface.
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with ice-cold FACS buffer (e.g., PBS with 2% FBS).
-
-
Antibody Staining:
-
Resuspend the cell pellet in FACS buffer containing a fluorescently labeled primary antibody against the target antigen (or the unconjugated antibody of the ADC followed by a labeled secondary antibody).
-
Incubate for 30-60 minutes on ice in the dark. Include an isotype control to determine background staining.
-
-
Washing:
-
Wash the cells twice with ice-cold FACS buffer to remove unbound antibody.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000).
-
-
Data Analysis:
Protocol 3: Western Blot for Efflux Pump (ABCC1/MDR1) Expression
This protocol is for detecting the expression levels of key drug efflux pumps.
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ABCC1 or MDR1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Normalize the band intensity to a loading control (e.g., β-actin or GAPDH).
-
V. Visualizations
Signaling and Resistance Pathways
Caption: ADC mechanism of action and key resistance pathways.
Experimental Workflow
Caption: Troubleshooting workflow for in vitro ADC experiments.
Logical Relationship: Overcoming Resistance
References
- 1. Frontiers | The role of the tumor microenvironment in endocrine therapy resistance in hormone receptor-positive breast cancer [frontiersin.org]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Acquired Resistance to Antibody-Drug Conjugates [mdpi.com]
- 7. JCI - Antibody-drug conjugates in breast cancer: overcoming resistance and boosting immune response [jci.org]
- 8. revvity.com [revvity.com]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of tumor microenvironment in drug resistance: emerging technologies to unravel breast cancer heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. purepeg.com [purepeg.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Maytansinoid Cytotoxins: DM3-SMe vs. DM1 and DM4 in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the maytansinoid derivatives DM3-SMe, DM1, and DM4, which are potent microtubule inhibitors used as cytotoxic payloads in antibody-drug conjugates (ADCs). While DM1 and DM4 are well-characterized components of clinically evaluated and approved ADCs, data on this compound is less prevalent in peer-reviewed literature, presenting a challenge for direct quantitative comparison. This document summarizes the available preclinical data, details relevant experimental methodologies, and visualizes key biological and experimental processes to aid researchers in the selection of maytansinoid payloads for ADC development.
Executive Summary
DM1 and DM4 are established maytansinoid ADC payloads, with demonstrated sub-nanomolar in vitro cytotoxicity and significant in vivo anti-tumor activity.[1][2] DM1 is notably utilized in the FDA-approved ADC, Kadcyla® (trastuzumab emtansine), while DM4 is the payload in Elahere® (mirvetuximab soravtansine-gynx).[1] this compound is positioned as a second-generation maytansinoid derivative, purported to have high potency and improved stability.[3] However, a lack of publicly available, peer-reviewed studies directly comparing the efficacy of this compound with DM1 and DM4 necessitates a reliance on the extensive data available for the latter two as a benchmark for evaluating maytansinoid performance. The choice of linker technology, either cleavable or non-cleavable, also plays a critical role in the therapeutic index of the resulting ADC, influencing both efficacy and toxicity.[2][4]
Data Presentation: A Comparative Overview
Table 1: In Vitro Cytotoxicity of Maytansinoid Payloads
| Payload | Cell Line | Target Antigen | IC50 (nmol/L) | Reference |
| DM1 | HUVEC | DLL4 | 11.72 | [5] |
| DM4 | SK-BR-3 | HER2 | ~0.3-0.4 | [6] |
| This compound | Data not available | - | Data not available | - |
Table 2: In Vivo Anti-Tumor Efficacy of Maytansinoid ADCs
| ADC Payload | Xenograft Model | Dosing | Outcome | Reference |
| DM1 | JIMT-1 (Breast Cancer) | 15 mg/kg | Tumor growth inhibition | [3] |
| DM4 | COLO 205 (Colon Cancer) | 10 mg/kg | Tumor regression | [4] |
| This compound | Data not available | Data not available | Data not available | - |
Mechanism of Action: Microtubule Inhibition
This compound, DM1, and DM4 all function as potent mitotic inhibitors by targeting tubulin, a key component of microtubules.[3][7] By binding to tubulin, these maytansinoids disrupt microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division.[8] This interference leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of maytansinoid ADC efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a cytotoxic agent that is required to inhibit the growth of a cell population by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC (or free maytansinoid) and incubate for a period of 72 to 120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the drug concentration. The IC50 value is determined from the resulting dose-response curve.
In Vivo Xenograft Model for Anti-Tumor Efficacy
This protocol outlines the procedure for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, non-binding control ADC, and experimental ADC). Administer the ADCs intravenously at specified doses and schedules.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or at a specified time point. The tumors are then excised and weighed.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Conclusion
DM1 and DM4 are highly potent maytansinoid derivatives with extensive preclinical and clinical data supporting their use in ADCs. This compound is presented as a promising next-generation payload, though a clear data-driven comparison of its efficacy relative to DM1 and DM4 is currently lacking in the scientific literature. Researchers developing novel ADCs should consider the well-established potency of DM1 and DM4 as a benchmark. The selection of the appropriate maytansinoid payload should be guided by comprehensive preclinical evaluations, including in vitro cytotoxicity and in vivo efficacy studies, with careful consideration of the linker technology to optimize the therapeutic window. Further publication of peer-reviewed data on this compound is necessary to fully assess its comparative efficacy and potential advantages in the field of antibody-drug conjugates.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Two engineered site-specific antibody-drug conjugates, HLmD4 and HLvM4, have potent therapeutic activity in two DLL4-positive tumour xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Potency of DM3-SMe Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. This guide provides an objective comparison of the in vitro potency of ADCs featuring the maytansinoid derivative DM3-SMe against other commonly used payloads, supported by available experimental data. This compound is a potent microtubule inhibitor that, when attached to a monoclonal antibody via a linker, offers targeted delivery to cancer cells.[1][2] Its mechanism involves binding to tubulin, leading to cell cycle arrest and apoptosis.[1] This guide will delve into the comparative in vitro cytotoxicity, experimental protocols for potency assessment, and the underlying mechanisms of action.
Comparative In Vitro Potency of ADC Payloads
The in vitro potency of ADCs is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies higher potency. The following table summarizes IC50 values for various ADCs across different cancer cell lines. It is important to note that direct comparisons should be made with caution, as the experimental conditions, including the specific antibody and cell lines, can vary between studies.
| ADC Payload | Antibody Target | Cancer Cell Line | IC50 (ng/mL) | Reference |
| DM1 (Maytansinoid) | Trastuzumab (anti-HER2) | SK-OV-3 (Ovarian) | 393 | |
| DM1 (Maytansinoid) | Trastuzumab (anti-HER2) | N87 (Gastric) | ~13-43 | |
| DM1 (Maytansinoid) | Trastuzumab (anti-HER2) | BT474 (Breast) | ~13-43 | [3] |
| MMAE (Auristatin) | Trastuzumab (anti-HER2) | N87 (Gastric) | Not specified | [4] |
| MMAE (Auristatin) | Anti-CD30 | Karpas 299 (Lymphoma) | Not specified | [5] |
| MMAF (Auristatin) | Anti-CD30 | Karpas 299 (Lymphoma) | Not specified | [5] |
| SN-38 (Topoisomerase I Inhibitor) | hRS7 (anti-Trop-2) | Calu-3 (Lung) | ~2.2 nM | [6] |
| SN-38 (Topoisomerase I Inhibitor) | hRS7 (anti-Trop-2) | Capan-1 (Pancreatic) | ~2.2 nM | [6] |
| SN-38 (Topoisomerase I Inhibitor) | hRS7 (anti-Trop-2) | BxPC-3 (Pancreatic) | ~2.2 nM | [6] |
| Deruxtecan (Topoisomerase I Inhibitor) | Trastuzumab (anti-HER2) | SK-OV-3 (Ovarian) | > 10,000 | [7] |
| Deruxtecan (Topoisomerase I Inhibitor) | Trastuzumab (anti-HER2) | HER2-positive cell lines | Not specified | [8] |
Experimental Protocols
Accurate and reproducible in vitro potency data are essential for the preclinical evaluation of ADCs. The following are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[4]
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC of interest (e.g., this compound ADC)
-
Control articles: unconjugated antibody, free cytotoxic payload
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the existing medium from the cells and add the diluted compounds. Include untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plates for 72 to 120 hours, depending on the cell line and payload's mechanism of action.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells after being released from antigen-positive cells.[1][5][9]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC of interest
-
96-well microplates (black-walled for fluorescence reading)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Co-culture the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of each cell line as controls. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC. Add the ADC dilutions to the co-culture and monoculture wells. Include untreated wells as a control.
-
Incubation: Incubate the plates for 72 to 96 hours.
-
Data Acquisition:
-
Plate Reader: Measure the fluorescence intensity of the GFP-expressing Ag- cells.
-
Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., Propidium Iodide), and analyze to quantify the percentage of dead GFP-positive cells.
-
-
Data Analysis: Normalize the fluorescence intensity or cell viability of the treated Ag- cells to the untreated Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.
Visualizing Mechanisms and Workflows
dot
Caption: Mechanism of Action of a this compound ADC.
dot
Caption: Experimental Workflow for In Vitro Potency Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
A Comparative Guide to DM3-SMe and Other Microtubule Inhibitors in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DM3-SMe and other prominent microtubule inhibitors used as payloads in antibody-drug conjugates (ADCs). The information presented is supported by preclinical data to aid in the informed selection of cytotoxic agents for ADC development.
Introduction to Microtubule Inhibitors in ADCs
Microtubule inhibitors are a cornerstone of ADC technology, valued for their potent cytotoxicity against proliferating cancer cells.[1] These agents disrupt the dynamics of microtubule polymerization and depolymerization, which are critical for mitotic spindle formation, leading to cell cycle arrest and apoptosis.[1][2] The targeted delivery of these potent payloads via monoclonal antibodies enhances their therapeutic index by concentrating their cytotoxic effects on antigen-expressing tumor cells while minimizing systemic toxicity.[3] This guide focuses on the maytansinoid this compound and compares its performance characteristics with other widely used microtubule inhibitors, including other maytansinoids (DM1 and DM4), auristatins (MMAE and MMAF), tubulysins, and eribulin (B193375).
Mechanism of Action
Microtubule inhibitors are broadly classified based on their binding site on tubulin and their effect on microtubule dynamics.
-
Maytansinoids (e.g., DM1, this compound, DM4): These derivatives of maytansine (B1676224) bind to the maytansine binding site on β-tubulin, inhibiting microtubule assembly and inducing microtubule disassembly.[4][5]
-
Auristatins (e.g., MMAE, MMAF): These synthetic analogs of dolastatin 10 bind to the vinca (B1221190) alkaloid binding site on β-tubulin, leading to the inhibition of tubulin polymerization.[4][]
-
Tubulysins: This class of natural products also inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[7] They are noted for their high potency and ability to overcome certain multidrug resistance mechanisms.[7]
-
Eribulin: A synthetic macrocyclic ketone analog of the natural product halichondrin B, eribulin has a distinct mechanism of action. It inhibits microtubule growth without affecting depolymerization and sequesters tubulin into non-functional aggregates.[8]
Diagram of Microtubule Inhibitor Mechanism of Action
Caption: Mechanism of action of different microtubule inhibitors.
Comparative Performance Data
The selection of a microtubule inhibitor payload for an ADC is a critical decision influenced by factors such as potency, stability, and physicochemical properties.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of cytotoxic payloads. The following table summarizes representative IC50 values for various microtubule inhibitors against different cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Payload | Cancer Cell Line | Target Antigen | IC50 (nM) | Reference |
| This compound | COLO 205 | CanAg | ~0.013 | [1] |
| DM4-SMe | COLO 205 | CanAg | ~0.001-0.01 | [9] |
| DM1 | Multiple | N/A | ~0.002 - >3 | N/A |
| MMAE | BxPC-3 | TF | 0.97 | [10] |
| MMAE | PSN-1 | TF | 0.99 | [10] |
| MMAF | NCI-N87 | HER2 | ~1-10 (as ADC) | [11] |
| Tubulysin Analog | SK-BR-3 | HER2 | ~4-7 ng/mL (as ADC) | [12] |
| Eribulin | Multiple | N/A | Varies | [8] |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and whether the free drug or the ADC is being tested. The data presented is for illustrative purposes.
Physicochemical Properties
The physicochemical properties of the payload can influence the characteristics of the resulting ADC, such as its hydrophobicity and stability.
| Property | Maytansinoids (e.g., DM1) | Auristatins (e.g., MMAE) | Reference |
| Hydrophobicity (AlogP of drug-linker) | 3.76 (MCC-maytansinoid) | 4.79 (MC-VC-PAB-MMAE) | [4][13] |
| ADC Hydrophobicity | Less hydrophobic | More hydrophobic | [4][13] |
| Linker Stability | Dependent on linker chemistry | Dependent on linker chemistry | [14] |
Increased hydrophobicity of an ADC can sometimes be associated with faster clearance and a narrower therapeutic window.[15] Maytansinoid-based ADCs have been shown to be less hydrophobic than auristatin-based ADCs.[4][13]
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation and comparison of different microtubule inhibitor payloads.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the IC50 of an ADC.
Objective: To measure the dose-dependent cytotoxic effect of an ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody (negative control), and free payload (positive control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the diluted compounds to the respective wells. Include untreated wells as a control.
-
Incubation: Incubate the plate for a period determined by the cell doubling time (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Diagram of In Vitro Cytotoxicity Assay Workflow
Caption: Workflow for a typical in vitro cytotoxicity assay.
In Vitro Microtubule Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Objective: To determine if a microtubule inhibitor promotes or inhibits tubulin polymerization.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., PEM buffer)
-
GTP solution
-
Test compounds (e.g., this compound) and controls (e.g., paclitaxel (B517696) as a stabilizer, vinblastine (B1199706) as a destabilizer)
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
Reaction Setup: In a cuvette or 96-well plate, combine the polymerization buffer, GTP, and the test compound or control at various concentrations.
-
Initiation: Add purified tubulin to the mixture to initiate the polymerization reaction.
-
Monitoring: Immediately place the cuvette or plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance (turbidity) at 340 nm over time.
-
Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates microtubule polymerization, while a decrease or no change suggests inhibition.
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general framework for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.
Objective: To assess the in vivo efficacy of an ADC in a tumor-bearing animal model.
Materials:
-
Immunodeficient mice
-
Human cancer cell line
-
ADC, vehicle control, and other relevant controls
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment groups. Administer the ADC, vehicle, and other controls according to the specified dosing schedule (e.g., intravenously).
-
Efficacy Assessment: Measure tumor volume and body weight two to three times per week.
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size, or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.
Diagram of In Vivo Efficacy Study Workflow
Caption: General workflow for an in vivo ADC efficacy study.
Conclusion
The selection of a microtubule inhibitor for ADC development is a multifactorial decision. This compound, as a maytansinoid, offers potent anti-mitotic activity. Its performance relative to other maytansinoids, auristatins, tubulysins, and eribulin depends on the specific cancer target, the properties of the monoclonal antibody, and the linker chemistry employed. This guide provides a framework for comparing these potent payloads through in vitro and in vivo experimental data. A thorough preclinical evaluation, utilizing standardized protocols as outlined, is crucial for identifying the optimal microtubule inhibitor to advance into clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antibody‐drug conjugate MORAb‐202 exhibits long‐lasting antitumor efficacy in TNBC PDx models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Head-to-Head Comparison: DM3-SMe vs. Auristatin Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the careful selection of cytotoxic payloads being a critical determinant of therapeutic success. Among the most prominent classes of payloads are the maytansinoids and the auristatins. This guide provides a detailed, data-driven comparison of two leading examples from these classes: DM3-SMe, a maytansinoid derivative, and auristatins, focusing on widely used derivatives like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).
Executive Summary
Both this compound and auristatins are highly potent microtubule inhibitors that induce cell cycle arrest and apoptosis.[1] They are frequently employed as payloads in ADCs due to their Sub-nanomolar cytotoxicity. The choice between these payloads often hinges on factors such as the desired bystander effect, stability of the ADC, and the specific characteristics of the target antigen and tumor type. While direct head-to-head preclinical studies under identical conditions are limited in publicly available literature, this guide synthesizes available data to draw meaningful comparisons.
Mechanism of Action
Both this compound and auristatins exert their cytotoxic effects by disrupting microtubule dynamics, a crucial process for cell division. However, they bind to different sites on tubulin.[2][3]
-
This compound: As a maytansinoid derivative, this compound binds to the maytansine (B1676224) site on tubulin, leading to the inhibition of microtubule polymerization. This disruption of the microtubule network results in mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[1][]
-
Auristatins (MMAE & MMAF): Auristatins, such as MMAE and MMAF, bind to the vinca (B1221190) alkaloid binding site on tubulin.[2][3] This interaction also inhibits tubulin polymerization, leading to a similar outcome of cell cycle arrest at the G2/M phase and programmed cell death.[5]
Physicochemical Properties
The physicochemical properties of the payload can significantly impact the overall characteristics of the ADC, including its stability and hydrophobicity.
| Property | This compound (Maytansinoid) | Auristatin (MMAE) | Reference |
| Hydrophobicity | Generally considered less hydrophobic than auristatin-based payloads. | Generally considered more hydrophobic than maytansinoid-based payloads. | [2][6] |
| Linker Chemistry | Can be conjugated via cleavable disulfide bonds or stable thioether bonds.[] | Commonly conjugated via protease-cleavable linkers (e.g., valine-citrulline). | [7] |
In Vitro Cytotoxicity
Both this compound and auristatins exhibit potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the picomolar to nanomolar range.
| Payload | Cell Line | IC50 (nM) | Reference |
| MMAE | SKBR3 (Breast Cancer) | 3.27 ± 0.42 | [8] |
| MMAE | HEK293 (Embryonic Kidney) | 4.24 ± 0.37 | [8] |
| Trastuzumab-vc-MMAE | N87 (Gastric Cancer, HER2+) | ~0.1 | [9] |
| Trastuzumab-vc-MMAE | GFP-MCF7 (Breast Cancer, HER2 low) | ~350 | [9] |
Bystander Effect
The bystander effect, where the payload released from a target cancer cell can kill neighboring antigen-negative cells, is a crucial consideration for treating heterogeneous tumors. This effect is largely influenced by the membrane permeability of the payload.
| Payload | Bystander Effect | Rationale | Reference |
| This compound | Capable of bystander killing. | Maytansinoid derivatives are generally membrane permeable. | |
| MMAE | Potent bystander effect. | MMAE is membrane permeable, allowing it to diffuse into adjacent cells. | [10] |
| MMAF | Limited bystander effect. | MMAF is less membrane permeable due to a charged C-terminal phenylalanine, which restricts its ability to cross cell membranes. | [11] |
In Vivo Efficacy
Preclinical xenograft models are instrumental in evaluating the anti-tumor activity of ADCs. While direct comparisons of this compound and auristatin ADCs are scarce, studies comparing different auristatin-based ADCs or maytansinoid vs. auristatin ADCs provide valuable insights.
One study highlighted that a novel auristatin-based ADC demonstrated superior efficacy and tolerability compared to a vedotin (MMAE-based) ADC in a HER2+ xenograft model.[12] Another comparative study of the physical characteristics of maytansinoid and auristatin-based ADCs noted that maytansinoid-based ADCs were less hydrophobic.[2][6] Lower hydrophobicity can sometimes be associated with improved pharmacokinetics and a better safety profile.
Stability
The stability of the ADC in circulation is paramount to ensure that the cytotoxic payload is delivered to the tumor and to minimize off-target toxicities. Linker stability is a key determinant of overall ADC stability.
-
This compound: Can be conjugated using linkers with varying stability, such as cleavable disulfide linkers that are sensitive to the reductive environment of the cell, or more stable thioether linkers.[]
-
Auristatins: Often utilize protease-cleavable linkers, like valine-citrulline, which are designed to be stable in the bloodstream but are cleaved by lysosomal proteases upon internalization into the target cell.[7] The stability of these linkers can be further engineered to modulate the therapeutic index.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effect of an ADC on a cancer cell line.[13][14][15]
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate overnight.
-
ADC Treatment: Treat cells with a serial dilution of the ADC. Include wells with untreated cells and cells treated with the unconjugated antibody as controls.
-
Incubation: Incubate the plate for a period of 48 to 144 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours.
-
Formazan (B1609692) Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.[13][16][17][18]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Fluorescence Measurement: Measure the GFP fluorescence to specifically quantify the viability of the Ag- cell population.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture to Ag- cells cultured alone and treated with the ADC to determine the extent of bystander killing.
ADC Stability Assay (Plasma Incubation)
This protocol assesses the stability of the ADC and the premature release of its payload in plasma.[19][20][21]
Procedure:
-
Incubation: Incubate the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C for various time points.
-
Sample Preparation: At each time point, precipitate the plasma proteins to separate the free payload from the ADC.
-
Quantification: Analyze the supernatant for the concentration of the released payload using a sensitive analytical method such as LC-MS/MS.
-
Data Analysis: Plot the concentration of the released payload over time to determine the stability of the ADC in plasma.
Conclusion
The selection between this compound and auristatin payloads for ADC development is a nuanced decision that requires careful consideration of multiple factors.
-
This compound , as a representative maytansinoid, offers high potency and the potential for a favorable hydrophobicity profile.
-
Auristatins , particularly MMAE , are well-validated payloads with a potent, membrane-permeable nature that facilitates a strong bystander effect. MMAF , in contrast, provides a more targeted approach with limited bystander activity due to its lower membrane permeability.
Ultimately, the optimal choice will depend on the specific therapeutic context, including the nature of the tumor, the expression pattern of the target antigen, and the desired safety profile. The experimental protocols provided in this guide offer a framework for the rigorous preclinical evaluation necessary to make an informed decision in the development of next-generation antibody-drug conjugates.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 18. agilent.com [agilent.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
Comparative Analysis of Cross-Reactivity for DM3-SMe Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of antibody-drug conjugates (ADCs) utilizing the maytansinoid payload DM3-SMe, alongside its counterparts DM1 and DM4. Understanding the cross-reactivity of these potent ADCs is paramount for predicting potential off-target toxicities and ensuring therapeutic efficacy. This document outlines the key experimental methodologies for assessing cross-reactivity and presents a comparative analysis based on available data.
Introduction to Maytansinoid ADCs
Maytansinoids, including DM1, DM3, and DM4, are highly potent microtubule-targeting agents that induce mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] When conjugated to monoclonal antibodies (mAbs) that target tumor-associated antigens, they enable specific delivery of the cytotoxic payload to cancer cells, thereby minimizing systemic toxicity.[3][] The choice of maytansinoid payload and the linker technology used for conjugation significantly influences the ADC's stability, potency, and bystander effect.[5][]
This compound is a second-generation maytansinoid derivative designed for enhanced stability and potent anti-tubulin activity.[][7] Its optimized structure makes it a valuable payload in the development of next-generation ADCs.[7] This guide focuses on the critical aspect of cross-reactivity, which encompasses both on-target, off-tumor binding and off-target binding, both of which can lead to undesirable side effects.
Experimental Protocols for Cross-Reactivity Analysis
A thorough assessment of ADC cross-reactivity is crucial for preclinical safety evaluation. The following are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against target antigen-expressing and non-expressing cell lines.
Protocol:
-
Cell Culture: Culture antigen-positive and antigen-negative cell lines in appropriate media.
-
ADC Treatment: Plate cells in 96-well plates and treat with serial dilutions of the this compound, DM1, and DM4 conjugated antibodies, as well as the unconjugated payloads.
-
Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.[8][9] The MTT assay is based on the conversion of the yellow MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[8]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC and payload. A lower IC50 value indicates higher potency.
Bystander Effect Co-Culture Assay
This assay evaluates the ability of the ADC payload, released from target cells, to kill neighboring antigen-negative cells.
Protocol:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-Culture: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in the same culture plate.
-
ADC Treatment: Treat the co-culture with the ADCs.
-
Imaging and Analysis: Monitor the viability of both cell populations over time using high-content imaging or flow cytometry.[10][11]
-
Quantification: Quantify the reduction in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls.
Tissue Cross-Reactivity (TCR) by Immunohistochemistry (IHC)
TCR studies are essential for identifying potential on-target, off-tumor binding and off-target binding of the ADC in normal tissues.[12][13]
Protocol:
-
Tissue Selection: Obtain a panel of frozen human and relevant animal tissues.[13]
-
Sectioning: Prepare thin sections of the frozen tissues.
-
Antibody Incubation: Incubate the tissue sections with the ADC at various concentrations.
-
Detection: Use a labeled secondary antibody that recognizes the primary antibody of the ADC to visualize binding.
-
Staining and Visualization: Employ a chromogenic or fluorescent detection system to visualize the location and intensity of ADC binding.[14]
-
Pathologist Evaluation: A qualified pathologist should evaluate the staining pattern to identify any specific or non-specific binding in different cell types and tissues.[13]
Comparative Analysis of Maytansinoid Payloads
While direct comparative studies of this compound, DM1, and DM4 are limited in the public domain, we can infer their potential cross-reactivity profiles based on their chemical properties and data from related maytansinoid ADCs.
| Feature | DM1 | DM4 | This compound |
| Structure | Thiol-containing maytansinoid | Thiol-containing maytansinoid with a more sterically hindered disulfide linker attachment site | A derivative of maytansine (B1676224) with a methyl-disulfanyl group |
| Linker Compatibility | Typically used with non-cleavable (e.g., SMCC) or cleavable linkers | Often used with cleavable linkers (e.g., SPDB) | Can be conjugated via a stable thioether or a cleavable disulfide bond[] |
| Cell Permeability of Metabolites | Low (when released as Lys-SMCC-DM1) | High (S-methyl DM4 is cell-permeable) | Expected to be cell-permeable upon release of the S-methylated form |
| Bystander Effect | Limited with non-cleavable linkers | Potent bystander effect with cleavable linkers | Expected to have a potent bystander effect with cleavable linkers |
| Reported Off-Target Toxicities | Primarily related to on-target, off-tumor binding and non-specific uptake | Potential for bystander-mediated toxicity to healthy tissues | Data not widely available, but potential for bystander-mediated toxicities should be considered |
Visualizing Mechanisms and Workflows
Signaling Pathway of Maytansinoid-Induced Apoptosis
Maytansinoids like this compound exert their cytotoxic effects by disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent activation of the apoptotic cascade.
Caption: Mechanism of this compound ADC induced apoptosis.
Experimental Workflow for Tissue Cross-Reactivity
The following diagram illustrates the key steps in performing a tissue cross-reactivity study to assess the off-target binding of a this compound conjugated antibody.
Caption: Workflow for Immunohistochemistry-based TCR studies.
Logical Relationship of Bystander Effect
The bystander effect is a critical consideration in ADC development, particularly for heterogeneous tumors where not all cells express the target antigen.
Caption: The bystander effect of ADCs on neighboring cells.
Conclusion
The cross-reactivity profile of a maytansinoid ADC is a critical determinant of its therapeutic index. While this compound holds promise as a potent second-generation payload, a comprehensive understanding of its cross-reactivity compared to DM1 and DM4 requires direct comparative studies using the standardized protocols outlined in this guide. Factors such as linker stability, payload permeability, and on-target versus off-target binding must be carefully evaluated to optimize the design of safe and effective ADCs for cancer therapy. Researchers are encouraged to conduct head-to-head comparisons to fully elucidate the unique characteristics of this compound conjugated antibodies.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel role for microtubules in apoptotic chromatin dynamics and cellular fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansinoid DM3 | C37H52ClN3O10S | CID 11578612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 11. agilent.com [agilent.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. blog.championsoncology.com [blog.championsoncology.com]
- 14. bosterbio.com [bosterbio.com]
Navigating the Maytansinoid Maze: An In Vivo Comparative Guide to DM1 and DM4 Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical decision in the design of antibody-drug conjugates (ADCs). Among the potent tubulin inhibitors, maytansinoids, specifically DM1 and DM4, have emerged as prominent choices. This guide provides an objective comparison of their in vivo performance, drawing upon available preclinical data to inform rational ADC design.
Maytansinoids are highly potent microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] Their exceptional cytotoxicity, with IC50 values often in the sub-nanomolar range, makes them attractive payloads for targeted delivery via ADCs.[1] The two most clinically advanced maytansinoid derivatives are DM1 (mertansine) and DM4 (soravtansine or ravtansine). While both share a common mechanism of action, subtle structural differences can influence their stability, potency, and overall in vivo performance.
Comparison Summary at a Glance
| Feature | DM1-based ADCs | DM4-based ADCs | Key Considerations |
| Potency | Highly potent microtubule inhibitor.[3] | Generally considered more potent than DM1.[4] | The increased potency of DM4 may allow for a lower drug-to-antibody ratio (DAR) to achieve similar efficacy, potentially improving the therapeutic index. |
| "Bystander Effect" | The primary active catabolite (Lys-SMCC-DM1) is less membrane-permeable, leading to a limited bystander effect.[5][6] | The active metabolite (S-methyl DM4) is more membrane-permeable, enabling a more pronounced bystander effect to kill neighboring antigen-negative tumor cells.[6][7] | A strong bystander effect can be advantageous in treating heterogeneous tumors but may also increase off-target toxicity.[] |
| Toxicity Profile | Commonly associated with thrombocytopenia, neutropenia, and gastrointestinal effects.[4][9] | Ocular toxicity is a frequently reported adverse event.[4][10] | The distinct toxicity profiles necessitate careful monitoring and may influence patient selection and dosing regimens. |
| Clinical Experience | Extensive clinical validation with the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®, T-DM1).[1][3] | Utilized in several clinical-stage ADCs, including coltuximab ravtansine (SAR3419) and mirvetuximab soravtansine (B3322474) (Elahere®).[1][11] | The established clinical profile of T-DM1 provides a robust benchmark for newer maytansinoid ADCs. |
Data Tables
In Vivo Efficacy of Maytansinoid ADCs
| ADC | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| T-DM1 (DM1) | HER2 | MMTV-HER2 Fo5 mammary tumor | Single dose | Statistically significant improvement in activity over disulfide-linked DM1 ADC. | [5] |
| huC242-SMCC-DM1 (DM1) | CanAg | Colon cancer xenograft | Not specified | Marginal in vivo activity. | [9] |
| Coltuximab Ravtansine (DM4) | CD19 | Ramos tumor xenograft | Single dose, 50 µg/kg conjugated DM4 | Minimal effective dose. | [7] |
| Coltuximab Ravtansine (DM4) | CD19 | Ramos tumor xenograft | Single dose, 100 µg/kg conjugated DM4 | Complete regressions in 100% of mice. | [7] |
| huC242-SPDB-DM4 (DM4) | CanAg | Colon cancer xenograft | Not specified | Best efficacy compared to other disulfide-linked DM4 ADCs. | [9] |
In Vivo Toxicity of Maytansinoid ADCs
| ADC | Payload | Maximum Tolerated Dose (MTD) / Toxicity Finding | Species | Reference |
| Trastuzumab-AJICAP-maytansinoid | Maytansinoid (unspecified) | MTD ≥ 120 mg/kg | Rat | [12] |
| T-DM1 | DM1 | MTD ≥ 20 mg/kg | Rat | [12] |
| Coltuximab Ravtansine (SAR3419) | DM4 | Dose-limiting toxicity: Grade 3 peripheral motor neuropathy at 90 mg/m². | Human | [11] |
| IMGN242 (huC242-DM4) | DM4 | Doses ≥ 168 mg/m² associated with ocular toxicity in patients with low plasma CanAg. | Human | [13] |
In Vivo Pharmacokinetics of Maytansinoid ADCs
| ADC | Linker Type | Terminal Half-life (β phase) | Species | Reference |
| huC242-MCC-DM1 | Non-cleavable (thioether) | ~7.5 days | Mouse | [14] |
| huC242-SIA-DM1 | Non-cleavable (thioether) | ~7.5 days | Mouse | [14] |
| huC242-Maytansinoid | Non-cleavable (amide) | ~7.5 days | Mouse | [14] |
Experimental Protocols
Detailed experimental protocols for direct in vivo comparative studies of DM1 and DM4 ADCs are not available in the public literature. However, the following represents a general methodology for key in vivo experiments based on common practices in ADC research.
Xenograft Tumor Model for Efficacy Studies
-
Cell Lines/Patient-Derived Xenografts (PDX): Select appropriate cancer cell lines (e.g., Ramos for CD19-targeted ADCs) or establish PDX models that express the target antigen of the ADC.[7][15]
-
Animal Model: Utilize immunodeficient mice (e.g., SCID or NOD/SCID) to prevent rejection of human tumor cells.[15][16]
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells or tumor fragments into the flank of the mice.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups. Administer the ADCs (and vehicle control) via intravenous injection at specified doses and schedules.[7]
-
Efficacy Endpoints: Measure tumor volume over time to determine tumor growth inhibition. In some cases, overall survival may be an endpoint.[17]
Toxicity Assessment
-
Animal Model: Typically conducted in rats or cynomolgus monkeys to assess potential human toxicities.
-
Dosing: Administer single or multiple doses of the ADC at escalating dose levels.
-
Monitoring: Observe animals for clinical signs of toxicity, including changes in body weight, food consumption, and behavior.
-
Pathology: At the end of the study, perform complete necropsies, including macroscopic and microscopic examination of tissues. Collect blood samples for hematology and clinical chemistry analysis.[12]
-
MTD Determination: The maximum tolerated dose is determined as the highest dose that does not cause unacceptable toxicity.
Pharmacokinetic Analysis
-
Animal Model: Typically performed in mice or rats.[14]
-
Dosing: Administer a single intravenous dose of the ADC.
-
Sample Collection: Collect blood samples at various time points post-injection.
-
Bioanalysis: Use validated analytical methods, such as ELISA or LC-MS/MS, to measure the concentrations of the total antibody, conjugated ADC, and free maytansinoid payload in plasma.
-
Data Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, and terminal half-life using non-compartmental analysis.
Visualizing the Concepts
Caption: General Mechanism of Action of Maytansinoid ADCs.
Caption: Typical In Vivo ADC Study Workflow.
Caption: Structural Comparison of DM1 and DM4 Payloads.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Phase 2 Study of Coltuximab Ravtansine (SAR3419) Monotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia (ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® [imrpress.com]
- 13. | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative analysis of patient-derived organoids and patient-derived xenografts as avatar models for predicting response to anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comprehensive comparison of patient-derived xenograft models in Hepatocellular Carcinoma and metastatic Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking DM3-SMe Against Second-Generation ADC Payloads: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with the careful selection of the cytotoxic payload being a critical determinant of therapeutic success. This guide provides an objective, data-driven comparison of the maytansinoid derivative DM3-SMe against other prominent second-generation ADC payloads, including the auristatins (MMAE and MMAF) and the topoisomerase I inhibitor SN-38. This analysis is intended to assist researchers in making informed decisions for the development of next-generation targeted cancer therapies.
Executive Summary
Second-generation ADC payloads were developed to overcome the limitations of early cytotoxic agents by offering significantly higher potency.[1] This generation is dominated by microtubule inhibitors, such as maytansinoids and auristatins, and DNA-damaging agents.[1] this compound, a potent maytansinoid derivative, distinguishes itself through its high cytotoxicity and optimized structure for conjugation.[2] This guide presents a head-to-head comparison of key performance metrics, experimental protocols for their evaluation, and a visual representation of their mechanisms of action.
Data Presentation: Quantitative Comparison of Cytotoxic Payloads
The following tables summarize the in vitro cytotoxicity of ADCs carrying different second-generation payloads across various cancer cell lines. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental conditions (e.g., antibody, linker, cell line) can influence the results.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Anti-Trop-2 ADCs
| Cell Line | Cancer Type | SY02-SN-38 IC50 (ng/mL) | SY02-MMAE IC50 (ng/mL) |
| CFPAC-1 | Pancreatic Cancer | 0.83 | 1.19 |
| MDA-MB-468 | Breast Cancer | 0.47 | 0.28 |
Data from a comparative study of anti-Trop-2 ADCs.[1]
Table 2: In Vitro Cytotoxicity (IC50) of MMAE in Various Cancer Cell Lines
| Cell Line | Cancer Type | MMAE IC50 (nM) |
| BxPC-3 | Pancreatic Cancer | 0.97 |
| PSN-1 | Pancreatic Cancer | 0.99 |
| Capan-1 | Pancreatic Cancer | 1.10 |
| Panc-1 | Pancreatic Cancer | 1.16 |
Data from a study evaluating an anti-tissue factor antibody-MMAE conjugate.[3]
Table 3: Clinical Efficacy and Toxicity of Sacituzumab Govitecan (Anti-Trop-2-SN-38 ADC)
| Indication | Overall Response Rate (ORR) | Key Grade ≥3 Toxicities |
| Metastatic Triple-Negative Breast Cancer | 31% | Neutropenia, Diarrhea, Nausea |
| Metastatic Urothelial Cancer | 27% | Neutropenia, Diarrhea, Febrile Neutropenia |
| Metastatic HR+/HER2- Breast Cancer | 31% | Neutropenia, Leukopenia |
Data from clinical trials of Sacituzumab Govitecan.[4][5]
Table 4: Common Grade ≥3 Toxicities Associated with Maytansinoid and Auristatin ADCs
| Payload Class | Common Grade ≥3 Toxicities |
| Maytansinoids (e.g., DM1, DM4) | Thrombocytopenia, Hepatic Toxicity |
| Auristatins (e.g., MMAE, MMAF) | Neutropenia, Peripheral Neuropathy, Ocular Toxicity (MMAF) |
Data from a meta-analysis of ADC clinical toxicities.[6][7]
Mechanisms of Action and Signaling Pathways
The cytotoxic payloads discussed herein exert their cell-killing effects through distinct mechanisms of action. This compound and auristatins are potent microtubule inhibitors, while SN-38 is a DNA-damaging agent.
Microtubule Inhibition by this compound and Auristatins
This compound, a maytansinoid derivative, and auristatins like MMAE, function by disrupting microtubule dynamics.[4][] They bind to tubulin, the fundamental protein component of microtubules, and inhibit its polymerization.[] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[9]
Caption: Mechanism of Action for Microtubule Inhibitor Payloads.
DNA Damage by SN-38
SN-38, the active metabolite of irinotecan, is a topoisomerase I inhibitor.[4] Topoisomerase I is a crucial enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[1] This leads to the accumulation of DNA double-strand breaks, which ultimately results in cell cycle arrest and apoptosis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the In Vivo Targeting Specificity of DM3-SMe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with maytansinoid payloads playing a pivotal role in the development of targeted cancer therapies. Among these, DM3-SMe, a potent microtubule inhibitor, is a key component in investigational ADCs. This guide provides a comparative analysis of this compound, placing its performance in the context of other maytansinoid derivatives and alternative payload classes. While direct head-to-head in vivo comparative studies for this compound are not extensively available in the public domain, this document synthesizes existing preclinical data for related compounds to offer a framework for evaluation.
Executive Summary
This compound is a derivative of the potent microtubule inhibitor maytansine.[1] Like other maytansinoids such as DM1 and DM4, it is designed to be conjugated to monoclonal antibodies (mAbs) to specifically target and eliminate cancer cells, thereby minimizing systemic toxicity.[1][2] The efficacy and safety profile of an ADC are critically influenced by the antibody, the linker, and the cytotoxic payload. This guide focuses on the payload, comparing the known characteristics of maytansinoids and other common ADC payloads to infer the expected in vivo performance of this compound.
Comparative Analysis of ADC Payloads
The selection of a cytotoxic payload is a critical determinant of an ADC's therapeutic index. The following tables provide a comparative overview of maytansinoid payloads and other major classes.
Table 1: Comparison of Maytansinoid Payloads
| Feature | DM1 (Mertansine) | DM3 | DM4 (Soravtansine) | This compound |
| Mechanism of Action | Microtubule inhibitor; induces cell cycle arrest and apoptosis[1] | Microtubule inhibitor; induces cell cycle arrest and apoptosis[1] | Microtubule inhibitor; induces cell cycle arrest and apoptosis[1] | Microtubule inhibitor; induces cell cycle arrest and apoptosis |
| Potency | High | High | High | High |
| Key Structural Difference | Thiol-containing maytansinoid[1] | Hindered thiol group compared to DM1[1] | More sterically hindered thiol group than DM1[1] | S-methyl derivative of DM3 |
| Linker Compatibility | Compatible with cleavable and non-cleavable linkers[1] | Compatible with cleavable and non-cleavable linkers | Compatible with cleavable and non-cleavable linkers | Compatible with cleavable and non-cleavable linkers |
| Known Clinical Use | Payload in Trastuzumab emtansine (Kadcyla®)[2] | Investigational | Payload in Mirvetuximab soravtansine (B3322474) (Elahere™)[2] | Investigational |
| Reported Toxicities | Thrombocytopenia, hepatotoxicity, neutropenia[3] | Similar to other maytansinoids | Ocular toxicity, peripheral neuropathy[3] | Expected to be similar to other maytansinoids |
Table 2: Comparison of this compound with Other ADC Payload Classes
| Payload Class | Example | Mechanism of Action | Key Advantages | Key Disadvantages |
| Maytansinoids | DM1, DM4, This compound | Microtubule Inhibition[1] | High potency; established clinical precedent.[2] | Potential for neurotoxicity and hepatotoxicity.[4][5] |
| Auristatins | MMAE, MMAF | Microtubule Inhibition[6] | High potency; bystander killing effect (MMAE). | Neutropenia and peripheral neuropathy are common toxicities.[3] |
| Calicheamicins | Ozogamicin | DNA Double-Strand Breaks[7] | Extremely potent; effective against non-dividing cells. | High incidence of myelosuppression.[3] |
| Topoisomerase I Inhibitors | SN-38, Deruxtecan | DNA Damage via Topoisomerase I Inhibition | Potent bystander effect; effective in heterogeneous tumors. | Neutropenia and diarrhea are common toxicities.[8] |
Experimental Protocols
Detailed below are standardized protocols for key in vivo experiments to assess the specificity and efficacy of an ADC carrying a payload like this compound.
In Vivo Biodistribution Study
Objective: To determine the tissue distribution and tumor targeting of a radiolabeled ADC.
Methodology:
-
Radiolabeling: The ADC is labeled with a suitable radioisotope (e.g., 89Zr, 111In) using a chelating agent conjugated to the antibody.
-
Animal Model: Tumor-bearing mice (e.g., subcutaneous xenograft models with human cancer cell lines expressing the target antigen) are used.[9]
-
Administration: A single intravenous (IV) injection of the radiolabeled ADC is administered to the mice.[9]
-
Tissue Collection: At predetermined time points (e.g., 24, 48, 96, and 144 hours post-injection), mice are euthanized, and various tissues (tumor, blood, liver, spleen, kidney, lung, heart, muscle, and bone) are collected.[9]
-
Quantification: The radioactivity in each tissue is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[9][10]
In Vivo Efficacy (Tumor Growth Inhibition) Study
Objective: To evaluate the anti-tumor activity of the ADC in a xenograft model.
Methodology:
-
Tumor Implantation: Human cancer cells expressing the target antigen are subcutaneously implanted into immunodeficient mice.[11]
-
Treatment Groups: Once tumors reach a predetermined size, mice are randomized into treatment groups: vehicle control, non-targeting ADC, unconjugated antibody, and the test ADC at various dose levels.[11]
-
Dosing: The respective treatments are administered intravenously, typically on a set schedule (e.g., once weekly).[11]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study concludes when tumors in the control group reach a specified maximum size or after a predetermined duration. Tumor growth inhibition is calculated and statistically analyzed.[11]
Toxicity Assessment
Objective: To evaluate the safety profile of the ADC.
Methodology:
-
Animal Model: Healthy, non-tumor-bearing rodents or a relevant non-human primate species are used.
-
Dose Escalation: The ADC is administered at escalating doses.
-
Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.
-
Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy and histopathological examination of major organs are performed to identify any treatment-related toxicities.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved, the following diagrams are provided.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Innovative Site-Specific Anti-HER2 Antibody-Drug Conjugate with High Homogeneity and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Imaging the distribution of an antibody-drug conjugate constituent targeting mesothelin with 89Zr and IRDye 800CW in mice bearing human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of DM3-SMe: A Comprehensive Guide for Laboratory Professionals
For Immediate Release – In the fast-paced environment of drug development, the proper handling and disposal of potent cytotoxic compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance on the proper disposal procedures for DM3-SMe, a highly potent maytansinoid derivative used as a cytotoxic payload in antibody-drug conjugates (ADCs). The following procedures are designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this compound waste safely and effectively.
Immediate Safety and Handling Precautions
This compound is a highly toxic compound that acts as a microtubule inhibitor, leading to cell cycle arrest and apoptosis.[1] Due to its cytotoxic nature, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): A comprehensive set of PPE is required when handling this compound in any form (powder or solution). This includes, but is not limited to:
-
Gloves: Two pairs of chemotherapy-tested gloves (e.g., nitrile) should be worn, with the outer glove covering the cuff of the gown.[2][3]
-
Gown: A disposable, back-closing, chemotherapy-rated gown made of a low-permeability fabric.[2][3]
-
Eye and Face Protection: Safety goggles and a full-face shield should be used to protect against splashes.[4][5]
-
Respiratory Protection: For handling powders or when there is a risk of aerosolization, a fit-tested N95 respirator or a higher level of respiratory protection is necessary.[3][6]
All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[7]
Hazard Classification and Waste Segregation
Proper classification and segregation of this compound waste are the first steps toward compliant disposal.
| Hazard Classification | Description | Handling and Segregation |
| Cytotoxic/Antineoplastic Waste | Wastes contaminated with agents that are toxic to cells. | All materials that come into contact with this compound, including PPE, labware (pipette tips, vials), and cleaning materials, must be segregated as cytotoxic waste. |
| Hazardous Chemical Waste (RCRA) | As a potent pharmaceutical, this compound waste may fall under the Resource Conservation and Recovery Act (RCRA) regulations in the United States.[8][9] | Unused or expired pure this compound, as well as grossly contaminated items, should be treated as hazardous chemical waste.[8][10] |
All this compound waste must be collected in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic/hazardous waste. These containers should be kept sealed when not in use.
Step-by-Step Disposal Procedures
The following protocols outline the recommended procedures for the disposal of this compound waste.
Experimental Protocol: Decontamination of Work Surfaces
-
Preparation: Ensure all necessary PPE is donned correctly. Prepare a fresh decontamination solution. A 1:10 dilution of bleach (sodium hypochlorite) followed by a rinse with 70% ethanol (B145695) or sterile water is a common practice for many cytotoxic agents.
-
Containment: Any minor spills should be immediately contained with absorbent pads.
-
Application: Liberally apply the decontamination solution to the affected area and allow for the recommended contact time (typically 15-30 minutes).
-
Wiping: Using disposable wipes, clean the area from the outer edge of the contamination inward.
-
Rinsing: If bleach was used, wipe the surface with 70% ethanol or sterile water to remove corrosive residues.
-
Disposal: All cleaning materials (absorbent pads, wipes) must be disposed of as cytotoxic waste.
Experimental Protocol: Disposal of Liquid Waste
-
Collection: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Neutralization (Optional, requires validation): Chemical inactivation can be considered to reduce the hazard level of the waste. Hydrolysis of the C-3 ester side chain is a known degradation pathway for maytansinoids.[11] Treatment with a strong base (e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid) can facilitate this degradation. However, this process must be carefully validated in a laboratory setting to ensure complete inactivation and to manage any potential hazardous byproducts. The pH of the final solution should be neutralized before disposal.
-
Final Disposal: The collected liquid waste, whether neutralized or not, must be disposed of through a licensed hazardous waste management company.
Experimental Protocol: Disposal of Solid Waste
-
Segregation: All solid waste, including contaminated PPE, empty vials, and labware, must be placed in a designated cytotoxic waste container.
-
Sharps: Needles, syringes, and other sharps must be placed in a puncture-resistant sharps container specifically labeled for cytotoxic waste.
-
Packaging: Once the primary container is full, it should be sealed and placed within a secondary, labeled container for transport.
-
Final Disposal: Solid cytotoxic waste should be incinerated by a certified hazardous waste disposal facility.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure a safe working environment and maintain compliance with environmental regulations when working with the potent cytotoxic agent this compound. Continuous training and review of safety protocols are essential for all personnel involved in the handling of such hazardous materials.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. halyardhealth.com [halyardhealth.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. gerpac.eu [gerpac.eu]
- 7. medkoo.com [medkoo.com]
- 8. danielshealth.com [danielshealth.com]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. Characterization of decomposition products of maytansine - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Guidance for DM3-SMe
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of DM3-SMe, a potent maytansinoid derivative used as a cytotoxic payload in antibody-drug conjugates (ADCs). Given the highly toxic nature of this compound, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the protection of the environment.
This compound is a microtubule-targeting agent that can cause mitotic arrest and cell death at subnanomolar concentrations.[1][2] Due to its potency, it is classified as a highly potent active pharmaceutical ingredient (HPAPI).[3] The handling of such compounds requires specialized containment and personal protective equipment to prevent occupational exposure.[3][4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various stages of handling. It is imperative that all PPE be donned before handling the compound and doffed in a manner that prevents cross-contamination.
| Activity | Recommended Personal Protective Equipment |
| Unpacking and Storage | Double nitrile gloves, disposable gown, safety glasses with side shields. |
| Weighing and Aliquoting (in a containment system) | Double nitrile gloves, disposable gown with knit cuffs, safety glasses with side shields, and a properly fitted respirator (e.g., N95 or higher). Work should be conducted within a certified chemical fume hood, biological safety cabinet, or glove box. |
| Conjugation and Purification | Double nitrile gloves, disposable gown, safety glasses with side shields. If there is a splash risk, a face shield should also be worn. |
| Waste Disposal | Double nitrile gloves, disposable gown, safety glasses with side shields. |
| Spill Cleanup | Chemical-resistant gloves (e.g., thicker nitrile or neoprene), disposable gown, safety goggles, and a respirator with appropriate cartridges. A dedicated spill kit for cytotoxic drugs should be readily available. |
Safe Handling and Operational Procedures
Engineering Controls: All work with this compound powder should be performed in a dedicated and certified containment system, such as a chemical fume hood, a Class II Type B2 biological safety cabinet, or an isolator (glove box).[6] This is critical to prevent the generation and inhalation of aerosols.
Procedural Guidance:
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. All necessary equipment and reagents should be placed within the containment system. A designated waste container for cytotoxic materials must be readily accessible.
-
Weighing: Weighing of the powdered compound presents a high risk of aerosolization.[5] Use a dedicated, calibrated microbalance within the containment system. Utilize weighing paper or a container that can be securely closed for transfer.
-
Solubilization: Add solvent to the this compound powder slowly and carefully to avoid splashing. Ensure the container is securely capped before mixing.
-
Conjugation: The conjugation of this compound to an antibody should be performed in a closed or semi-closed system whenever possible to minimize exposure.
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A common decontamination solution is a freshly prepared 10% bleach solution, followed by a rinse with 70% ethanol (B145695) and then water. The effectiveness of the decontamination procedure should be validated.
-
Personnel: Only trained personnel should be allowed to handle this compound. It is advisable to work in pairs, with one person handling the compound and the other providing support and observing for any breaches in protocol.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations for cytotoxic waste.
-
Solid Waste: Used PPE (gloves, gowns, etc.), weighing papers, and contaminated consumables should be placed in a clearly labeled, sealed, and puncture-resistant container for cytotoxic waste.
-
Liquid Waste: All liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled container. The waste should be inactivated using a validated chemical method (e.g., treatment with bleach) before being sent for incineration.
-
Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is critical for minimizing the risk of exposure.
Caption: Workflow for the safe handling of this compound.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 4. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 5. dam.lonza.com [dam.lonza.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
